N-Methylsulfonyl Nimesulide-d5
Description
BenchChem offers high-quality N-Methylsulfonyl Nimesulide-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylsulfonyl Nimesulide-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14N2O7S2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-methylsulfonyl-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
DGTALLPFLVLCNQ-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
N-Methylsulfonyl Nimesulide-d5 synthesis and purification process
Technical Whitepaper: Synthesis and Purification of N-Methylsulfonyl Nimesulide-d5
Abstract
This technical guide details the synthesis and purification of N-Methylsulfonyl Nimesulide-d5 (Chemical Name: N-[4-nitro-2-(phenoxy-d5)phenyl]-N-(methylsulfonyl)methanesulfonamide).[1] This compound serves as a critical Stable Isotope Labeled (SIL) internal standard for quantifying "Impurity D" (the bis-mesyl derivative) in Nimesulide drug substances during LC-MS/MS impurity profiling.[1]
The protocol utilizes a convergent synthetic strategy, coupling fully deuterated phenol (phenol-d5) with a nitro-aromatic scaffold, followed by exhaustive sulfonylation.[1] A key feature of this guide is the "pH-Switch" purification strategy , which exploits the acidity difference between the mono-sulfonamide (Nimesulide) and the target bis-sulfonamide to achieve >99.5% purity without extensive chromatography.[1]
Part 1: Chemical Strategy & Retrosynthesis
The target molecule differs from the parent drug Nimesulide by the presence of a second methanesulfonyl group on the nitrogen atom and a deuterated phenoxy ring.[1]
Structural Challenges:
-
Deuterium Integrity: The deuterium label must be introduced via the phenoxy ring (
) to ensure metabolic stability and mass shift (+5 Da).[1] -
Steric Hindrance: Introducing a second bulky sulfonyl group onto the aniline nitrogen is sterically demanding and requires forcing conditions (exhaustive sulfonylation).[1]
Retrosynthetic Analysis (Graphviz):
Caption: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether followed by functional group manipulation.
Part 2: Step-by-Step Synthesis Protocol
Phase 1: Synthesis of the Diaryl Ether Scaffold
Objective: Couple Phenol-d5 with 2-chloro-5-nitroaniline via Nucleophilic Aromatic Substitution (
Reagents:
-
Phenol-d5 (Isotopic enrichment >99 atom % D)
-
2-Chloro-5-nitroaniline (1.0 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[1] -
DMF (Dimethylformamide, anhydrous)
Protocol:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-chloro-5-nitroaniline (10 mmol) and Phenol-d5 (11 mmol) in anhydrous DMF (30 mL).
-
Activation: Add anhydrous
(20 mmol) in a single portion. -
Reaction: Heat the mixture to 130°C for 6–8 hours.
-
Expert Insight: The amino group at the ortho position deactivates the ring slightly compared to pure chloronitrobenzene, necessitating higher temperatures.[1] Monitor by TLC (30% EtOAc/Hexane).
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product, 4-nitro-2-(phenoxy-d5)aniline , will precipitate as a yellow solid.[1]
-
Isolation: Filter the solid, wash with water (3x 50 mL) to remove DMF and inorganic salts.[1] Dry under vacuum at 45°C.[1]
Phase 2: Exhaustive Sulfonylation (The Critical Step)
Objective: Convert the aniline directly to the bis-sulfonamide.[1] Standard Nimesulide synthesis stops at the mono-sulfonamide; we must push the reaction to completion.[1]
Reagents:
-
Intermediate from Phase 1 (1.0 eq)
-
Methanesulfonyl Chloride (MsCl, 3.0 eq)
-
Triethylamine (TEA, 4.0 eq)
-
DMAP (4-Dimethylaminopyridine, 0.1 eq - Catalyst)[1]
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Dissolution: Dissolve the dried 4-nitro-2-(phenoxy-d5)aniline (5 mmol) in anhydrous DCM (50 mL). Add TEA (20 mmol) and DMAP (0.5 mmol).
-
Addition: Cool to 0°C. Add MsCl (15 mmol) dropwise over 20 minutes. The reaction is exothermic.[1]
-
Forcing: Allow to warm to room temperature, then reflux (40°C) for 12 hours.
-
Monitoring: Check HPLC/TLC. You will see two spots: the mono-mesyl (Nimesulide-d5) and the bis-mesyl (Target).[1] If mono-mesyl persists (>10%), add another 1.0 eq of MsCl and reflux for 4 more hours.[1]
Part 3: Purification Strategy (The "pH-Switch")
This is the most critical section for ensuring high purity.[1] We exploit the acidity of the sulfonamide proton (
Workflow Diagram (Graphviz):
Caption: The "pH-Switch" purification logic separating the acidic impurity from the neutral target.
Detailed Purification Protocol:
-
Quench: Dilute the reaction mixture with DCM (50 mL) and wash with water (50 mL).
-
Alkaline Extraction (Critical): Wash the organic layer twice with 0.5 M NaOH (50 mL).
-
Neutralization: Wash the organic layer with 0.1 M HCl (to remove residual amines) and then Brine.
-
Drying: Dry over anhydrous
and evaporate to dryness. -
Polishing: Recrystallize the residue from hot Ethanol.
-
Expected Yield: 65-75%[1]
-
Purity: >98% (HPLC), >99 atom % D.
-
Part 4: Analytical Validation & Stability
Data Summary Table:
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Purity (Chemical) | > 98.0% | HPLC (UV @ 254 nm) |
| Isotopic Purity | > 99.0% (d0 < 0.5%) | HR-MS (TOF) |
| Identity | Consistent with structure | 1H-NMR (DMSO-d6) |
| Mass Shift | [M+H]+ = 392.4 (approx) | ESI-MS |
NMR Interpretation (1H, DMSO-d6):
-
Phenoxy Ring: Silent (Deuterated). Residual protons may show as weak multiplets if enrichment is low.[1]
-
Aniline Ring: 3 aromatic protons (d, dd, d pattern typical of 1,2,4-substitution).[1]
-
Methylsulfonyl Groups: Singlet integrating to 6H at
ppm.[1] (Distinct downfield shift compared to mono-mesyl methyl at 3.0 ppm).[1]
Storage: Store at -20°C under inert atmosphere. The bis-sulfonamide bond is hydrolytically stable but can degrade back to the mono-sulfonamide under strong basic conditions at high temperatures.[1]
References
- Singla, A. K., et al. (2000). Nimesulide: Some pharmaceutical and pharmacological aspects. Journal of Pharmacy and Pharmacology. (Contextual grounding for Nimesulide chemistry).
-
European Pharmacopoeia (Ph.[1] Eur.). Nimesulide Monograph: Impurity Standards. (Reference for Impurity nomenclature and limits).
Sources
N-Methylsulfonyl Nimesulide-d5 CAS number and molecular weight
The following technical guide details the characterization, synthesis, and application of N-Methylsulfonyl Nimesulide-d5 , a critical deuterated internal standard used in the impurity profiling of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.
Deuterated Standard for Nimesulide Impurity F
Executive Summary & Chemical Identity
N-Methylsulfonyl Nimesulide-d5 is the stable isotope-labeled analog of Nimesulide Impurity F (European Pharmacopoeia designation). Chemically, it represents the bis-sulfonamide derivative of Nimesulide, where the sulfonamide nitrogen carries a second methanesulfonyl group.
In high-precision bioanalysis and pharmaceutical quality control (QC), this compound serves as an Internal Standard (IS) for the quantification of Impurity F using Isotope Dilution Mass Spectrometry (IDMS). Its deuterated nature (d5) eliminates matrix effects and ionization variability by co-eluting with the analyte while retaining a distinct mass shift.
Physiochemical Data Table
| Parameter | Technical Specification |
| Common Name | N-Methylsulfonyl Nimesulide-d5 |
| Synonyms | Nimesulide Impurity F-d5; N,N-Bis(methylsulfonyl)-4-nitro-2-(phenoxy-d5)aniline |
| CAS Number | Unassigned (Custom Synthesis) Parent Unlabeled CAS: 51765-72-1 |
| Molecular Formula | C₁₄H₉D₅N₂O₇S₂ |
| Molecular Weight | 391.43 g/mol |
| Exact Mass | ~391.07 Da |
| Chemical Structure | N-substituted bis-methanesulfonamide with d5-label on the phenoxy ring |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |
| Appearance | Off-white to pale yellow solid |
Structural Characterization & Synthesis Logic
The "d5" designation typically indicates the deuterium labeling occurs on the phenoxy ring of the Nimesulide scaffold. This placement is strategic: it ensures the label is metabolically stable and does not undergo back-exchange in protic solvents, unlike labels placed on acidic protons (e.g., sulfonamide -NH, though Impurity F lacks this proton).
Synthesis Pathway (Graphviz Visualization)
The formation of N-Methylsulfonyl Nimesulide-d5 generally proceeds via the over-sulfonylation of Nimesulide-d5. The following diagram illustrates the chemical relationship and synthesis logic.
Figure 1: Synthetic logic flow from deuterated precursors to the bis-sulfonylated impurity standard.
Analytical Application: Impurity Profiling via IDMS
The primary utility of N-Methylsulfonyl Nimesulide-d5 is to quantify Impurity F in bulk Nimesulide API (Active Pharmaceutical Ingredient). Impurity F is a process-related impurity that can form during the final sulfonylation step if methanesulfonyl chloride (MsCl) is used in excess under basic conditions.
Why IDMS?
Standard external calibration fails to account for:
-
Matrix Suppression: Co-eluting components in the API matrix can suppress ionization in LC-MS.
-
Extraction Efficiency: Variations in sample preparation recovery.
By spiking N-Methylsulfonyl Nimesulide-d5 into the sample, the ratio of the analyte (Impurity F) to the IS (d5-Impurity F) remains constant regardless of signal fluctuation, ensuring high accuracy.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Nimesulide Impurity F at trace levels (<0.10%).
A. Reagent Preparation
-
Stock Solution (IS): Dissolve 1.0 mg of N-Methylsulfonyl Nimesulide-d5 in 1 mL DMSO to obtain a 1 mg/mL stock. Store at -20°C.
-
Working IS Solution: Dilute Stock to 1 µg/mL in Acetonitrile:Water (50:50).
B. Sample Preparation[1]
-
Weigh 50 mg of Nimesulide API sample.
-
Dissolve in 50 mL of Diluent (MeCN:H2O 60:40).
-
Spike: Add 50 µL of Working IS Solution to 1 mL of sample solution.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer supernatant to an amber HPLC vial.
C. LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive (Bis-sulfonamides protonate well on the Nitro group or via adducts) |
| MRM Transitions | Analyte (Impurity F): 387.0 → 141.0 IS (d5-Impurity F): 392.0 → 146.0 |
Critical Note: The mass shift of +5 Da is maintained in the fragment ions (e.g., the phenoxy fragment), confirming the label is on the phenoxy ring.
Stability & Handling Mechanisms
Understanding the chemical behavior of the bis-sulfonyl moiety is vital for accurate analysis.
Hydrolytic Instability
The N-S bond in bis-sulfonamides is electron-deficient, making it susceptible to nucleophilic attack.
-
Risk: In high pH (basic) diluents, N-Methylsulfonyl Nimesulide-d5 can hydrolyze back to Nimesulide-d5 .
-
Mitigation: Always use neutral or slightly acidic diluents (e.g., 0.1% Formic Acid/Acetonitrile). Avoid using NaOH or high pH buffers during sample preparation.
Figure 2: Degradation pathway of the bis-sulfonyl impurity under basic conditions.
References
-
Pharmaffiliates. (2024). N-Methylsulfonyl Nimesulide-d5 (Catalog No.[2][3] PA STI 063970) Technical Data. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.). (2023). Nimesulide Monograph 1548: Impurity F Characterization.
-
Anant Pharmaceuticals. (2024). Nimesulide EP Impurity F (CAS 51765-72-1).[3][4] Retrieved from [Link]
Sources
An In-depth Technical Guide on the Isotopic Labeling and Stability of N-Methylsulfonyl Nimesulide-d5
Introduction: The Critical Role of Isotopic Labeling in Drug Development
In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier isotope, serve as powerful tools in elucidating metabolic pathways, quantifying drug concentrations in biological matrices, and understanding pharmacokinetic profiles. N-Methylsulfonyl Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, is a prime example of such a critical reagent.[1][2] The five deuterium atoms on the phenoxy ring provide a distinct mass signature, enabling its use as an internal standard in mass spectrometry-based bioanalytical assays.[1][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and stability assessment of N-Methylsulfonyl Nimesulide-d5, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Purification of N-Methylsulfonyl Nimesulide-d5
The synthesis of N-Methylsulfonyl Nimesulide-d5 is a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. The general strategy involves the use of a deuterated starting material, phenol-d6, and follows a synthetic route analogous to that of unlabeled Nimesulide.[1]
Synthetic Pathway
A plausible and efficient synthetic route for N-Methylsulfonyl Nimesulide-d5 is outlined below. The key to this process is the introduction of the deuterated phenoxy group early in the synthesis to maximize the incorporation of deuterium.
Caption: Proposed synthetic pathway for N-Methylsulfonyl Nimesulide-d5.
Experimental Protocol: A Step-by-Step Guide
The initial step involves the coupling of phenol-d6 with o-chloronitrobenzene. The use of triphenyl phosphate as a catalyst is a common and effective method for this type of ether synthesis.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol-d6, o-chloronitrobenzene, and a catalytic amount of triphenyl phosphate in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield crude 2-(phenoxy-d5)nitrobenzene, which can be purified by column chromatography.
The nitro group of 2-(phenoxy-d5)nitrobenzene is then reduced to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid catalyst.[1]
-
Procedure: A stirred mixture of water, iron powder, and a catalytic amount of acetic acid is heated to 90-95°C.[1] 2-(Phenoxy-d5)nitrobenzene is added slowly to the heated mixture. The reaction is stirred at this temperature for 3-4 hours.[1] The reaction mixture is then made alkaline with ammonium hydroxide and filtered while hot. The product, 2-(phenoxy-d5)aniline, is extracted with toluene, and the solvent is removed under reduced pressure.[1]
The resulting aniline derivative is then reacted with methanesulfonyl chloride to introduce the methylsulfonyl group.[4]
-
Procedure: 2-(Phenoxy-d5)aniline is dissolved in an organic solvent, and the solution is cooled in an ice bath. Methane sulfonyl chloride is added dropwise to the stirred solution. The reaction is allowed to proceed for a specified time, after which the mixture is worked up to isolate the 2-(phenoxy-d5)methanesulfonanilide.[4]
The final step is the selective nitration of the 2-(phenoxy-d5)methanesulfonanilide to yield the desired product.[1]
-
Procedure: 2-(Phenoxy-d5)methanesulfonanilide is dissolved in glacial acetic acid with warming.[1] A stoichiometric amount of 70% nitric acid is added dropwise to the stirred mixture over 15 minutes.[1] The mixture is then heated on a steam bath for 4 hours.[1] After cooling, the reaction mixture is poured into water, and the precipitated N-Methylsulfonyl Nimesulide-d5 is collected by filtration.[1]
Purification
Purification is a critical step to ensure the high purity required for its use as an internal standard.[1] Recrystallization from a suitable solvent system, such as ethanol-water, is a common method to achieve the desired purity. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Section 2: Analytical Characterization
A rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Methylsulfonyl Nimesulide-d5.
Mass Spectrometry for Isotopic Enrichment Analysis
Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of the labeled compound.[5] The analysis involves comparing the mass spectrum of the deuterated compound with that of its unlabeled counterpart.
-
Methodology: A general method for determining isotopic enrichment involves several steps:
-
Linearity Evaluation: The linearity of the mass spectrometer is assessed by injecting the natural abundance compound at different concentrations.[5]
-
Mass Cluster Purity: The purity of the mass cluster is determined using the natural abundance analogue.[5]
-
Theoretical Isotope Composition Calculation: The theoretical isotope composition of the labeled compound is calculated for various tentative isotopic enrichments.[5]
-
'Convoluted' Isotope Distribution Calculation: 'Convoluted' isotope distributions for the labeled compound are calculated, taking into account the purity of the mass cluster determined with the natural abundance analogue.[5]
-
Comparison and Regression: The measured isotope distributions for the labeled compound are compared with the calculated distributions for different isotopic enrichments using linear regression.[5]
-
The isotopic enrichment is the mole fraction of the isotope expressed as a percentage.[6] It is important to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with the same isotopic composition.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium labels. Both ¹H NMR and ²H NMR can be employed.
-
¹H NMR: In the ¹H NMR spectrum of N-Methylsulfonyl Nimesulide-d5, the signals corresponding to the protons on the phenoxy ring will be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium.[7]
-
²H NMR: Deuterium NMR provides direct evidence of the deuterium incorporation and can be used for quantitative analysis of the deuterium content.[8][9] A novel method combining quantitative ¹H NMR and ²H NMR has been shown to be highly accurate for determining the isotopic abundance of deuterated compounds.[8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique for determining the chemical purity of the synthesized compound. A reversed-phase HPLC method with UV detection is typically used.[10][11]
-
Typical HPLC Conditions:
Summary of Analytical Data
The following table summarizes the key analytical parameters for a successfully synthesized batch of N-Methylsulfonyl Nimesulide-d5.
| Parameter | Specification | Analytical Method |
| Chemical Identity | Conforms to the structure of N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide | ¹H NMR, ¹³C NMR, MS |
| Chemical Purity | >98% | HPLC |
| Isotopic Enrichment | ≥98% | Mass Spectrometry |
| Appearance | Pale yellow solid | Visual Inspection |
Section 3: Stability Assessment
Ensuring the stability of N-Methylsulfonyl Nimesulide-d5 is crucial for its reliable use as an internal standard. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[12] These studies involve exposing the compound to conditions more severe than the accelerated stability testing.[13]
Caption: Experimental workflow for forced degradation studies.
-
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of N-Methylsulfonyl Nimesulide-d5 in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid and solution forms at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Expose the solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products. Use LC-MS to identify the structure of the degradation products.
-
Sulfonamides are generally resistant to hydrolysis and are fairly stable at acidic pH values.[14] However, degradation can occur under oxidative and photolytic conditions.[15]
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to determine the shelf life and recommended storage conditions for N-Methylsulfonyl Nimesulide-d5. These studies are performed according to the International Council for Harmonisation (ICH) guidelines.[16][17]
-
Long-Term Stability:
-
Accelerated Stability:
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[18]
-
The stability of the compound is assessed by monitoring its purity, appearance, and isotopic enrichment over time. Nimesulide has been shown to be thermally stable up to high temperatures.[19][20]
Stability-Indicating Method
The HPLC method used for purity assessment should be validated as a stability-indicating method. This means that the method must be able to separate the parent compound from its degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.
Summary of Stability Data
The following table presents a typical summary of stability data for N-Methylsulfonyl Nimesulide-d5.
| Storage Condition | Time Point | Purity (%) | Appearance | Isotopic Enrichment (%) |
| 25°C / 60% RH | 0 Months | 99.5 | Pale yellow solid | 99.2 |
| 3 Months | 99.4 | No change | 99.2 | |
| 6 Months | 99.5 | No change | 99.1 | |
| 12 Months | 99.3 | No change | 99.2 | |
| 40°C / 75% RH | 0 Months | 99.5 | Pale yellow solid | 99.2 |
| 3 Months | 99.2 | No change | 99.1 | |
| 6 Months | 99.0 | No change | 99.1 |
Conclusion
N-Methylsulfonyl Nimesulide-d5 is a vital tool for pharmacokinetic and metabolic studies of Nimesulide. The successful synthesis of this isotopically labeled standard with high chemical and isotopic purity, coupled with a thorough understanding of its stability profile, is paramount for its effective use in bioanalytical applications. This guide has provided a comprehensive overview of the synthesis, analytical characterization, and stability assessment of N-Methylsulfonyl Nimesulide-d5, offering a robust framework for researchers and drug development professionals. The methodologies and insights presented herein are designed to ensure the generation of a reliable and well-characterized internal standard, ultimately contributing to the accuracy and reproducibility of bioanalytical data.
References
- Benchchem. Synthesis and Purification of Nimesulide-d5: A Technical Guide.
- A practical large scale synthesis of nimesulide — A step ahead.
- CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline - Google Patents.
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed.
- Simple and rapid RP-HPLC determination of nimesulide in tablets - The Pharma Innovation Journal.
- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR - 2022 - Wiley Analytical Science.
- Nimesulide D5 | CAS#:1330180-22-7 | Chemsrc.
- Design and content determination of nimesulide injectable formulation.
- Nimesulide-d5 (R805-d5, CAS Number: 1330180-22-7) | Cayman Chemical.
- Studies on sulfonamide degradation products | Download Table - ResearchGate.
- Thermal analysis of nimesulide - Lume - UFRGS.
- applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide Under Different Heating Rates - ResearchGate.
- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind.
- Degradation of sulfonamides in the environment by microorganisms.
- ICH Q1 Guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA).
- Enrichment – Cambridge Isotope Laboratories, Inc.
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
- Quality Guidelines - ICH.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nimesulide D5 | CAS#:1330180-22-7 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline - Google Patents [patents.google.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Official web site : ICH [ich.org]
- 18. asean.org [asean.org]
- 19. lume.ufrgs.br [lume.ufrgs.br]
- 20. researchgate.net [researchgate.net]
A Guide to the Certificate of Analysis for Nimesulide-d5: Ensuring Scientific Rigor in Bioanalytical Applications
This technical guide provides an in-depth examination of the Certificate of Analysis (CoA) for Nimesulide-d5, a critical stable isotope-labeled (SIL) internal standard. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and analytical methodologies that underpin the quality certification of this essential bioanalytical tool. By understanding the causality behind each experimental parameter and the self-validating nature of the described protocols, users can confidently assess the suitability of Nimesulide-d5 for their quantitative mass spectrometry-based assays.
Introduction: The Critical Role of a Validated Internal Standard
In the realm of pharmacokinetics and metabolic studies, accurate quantification of drug molecules in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as Nimesulide-d5, is a cornerstone of robust bioanalytical method development.[2] These standards, being chemically identical to the analyte but with a distinguishing mass difference, co-elute and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2][3]
A Certificate of Analysis is more than a mere specification sheet; it is a formal document that guarantees the identity, purity, and concentration of the standard, ensuring traceability and compliance with regulatory expectations set forth by bodies like the European Medicines Agency (EMA) and the principles outlined in guidelines such as USP General Chapter <1220>.[4][5][6]
Nomenclature Clarification: The subject of this guide is Nimesulide-d5 , chemically known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide.[7] It is the deuterated analogue of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[8] This should not be confused with related impurities, such as N-(Methylsulfonyl)-4-(desnitro) Nimesulide, which may also be available as deuterated standards for specific analytical purposes.[9]
Core Components of the Nimesulide-d5 Certificate of Analysis
A comprehensive CoA for Nimesulide-d5 is built upon a foundation of rigorous analytical testing. Each test provides a critical piece of data that, when synthesized, validates the material's fitness for purpose. The logical flow of this characterization is essential for establishing a self-validating system of quality control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. scispace.com [scispace.com]
- 4. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. caymanchem.com [caymanchem.com]
- 8. Nimesulide - Wikipedia [en.wikipedia.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: N-Methylsulfonyl Nimesulide-d5 in COX-2 Inhibition Research
[1]
Executive Summary
N-Methylsulfonyl Nimesulide-d5 is a high-purity, deuterium-labeled stable isotope derivative primarily utilized as an Internal Standard (IS) in the bioanalysis of Nimesulide and its metabolic impurities.
While Nimesulide itself is a potent, selective Cyclooxygenase-2 (COX-2) inhibitor, N-Methylsulfonyl Nimesulide (also known as Nimesulide Impurity F) represents a bis-sulfonamide structural analog. Mechanistically, the additional methylsulfonyl group in this derivative abolishes the acidic proton required for effective COX-2 binding. Therefore, the "mechanism of action" for the d5-variant is best understood not as a pharmacological inhibitor, but as a molecular surrogate in Mass Spectrometry (LC-MS/MS) workflows. It enables the precise quantification required to validate the pharmacokinetic/pharmacodynamic (PK/PD) profiles of COX-2 inhibition.
This guide details the structural basis of Nimesulide’s COX-2 selectivity, the Structure-Activity Relationship (SAR) that distinguishes the N-methylsulfonyl derivative, and the rigorous protocols for using the d5-isotope in quantitative research.
Chemical Basis & Structural Dynamics
Structural Identity
The compound is the deuterated form of N,N-bis(methylsulfonyl)-4-nitro-2-phenoxyaniline .[1]
| Feature | Nimesulide (Active Drug) | N-Methylsulfonyl Nimesulide (Impurity F) |
| Structure | ||
| Functional Group | Sulfonanilide ( | Bis-Sulfonanilide ( |
| pKa | ~6.5 (Weakly acidic) | Neutral / Non-ionizable at phys.[2] pH |
| COX-2 Activity | Potent Inhibitor ( | Inactive / Negligible (Steric/Electronic block) |
| Role | Therapeutic Agent | Analytical Impurity / Reference Standard |
The Deuterium Advantage (-d5)
The -d5 designation indicates the replacement of five hydrogen atoms (typically on the phenoxy ring) with deuterium (
-
Mass Shift: Creates a mass difference of +5 Da relative to the unlabeled analyte, allowing distinct detection in Mass Spectrometry.
-
Co-Elution: Deuterium labeling minimally affects lipophilicity, ensuring the IS co-elutes with the analyte, correcting for matrix effects and ionization suppression in real-time.
Mechanism of Action: COX-2 Inhibition & SAR
To understand the utility of the standard, one must understand the interaction it is designed to measure.
Nimesulide Binding Mechanism
Nimesulide is a "preferential" COX-2 inhibitor.[3] Its mechanism relies heavily on the sulfonanilide moiety.
-
Acidic Proton: The
group of the sulfonamide is weakly acidic. At physiological pH, a fraction exists as the anion. -
Active Site Interaction: The anion (or the polarized H-bond donor) interacts with Arg120 and Tyr355 at the entrance of the COX-2 cyclooxygenase channel.
-
Selectivity: Nimesulide binds to the "side pocket" of COX-2 (accessible due to the Val523 residue in COX-2 vs. Ile523 in COX-1), stabilizing the enzyme-inhibitor complex.
Why N-Methylsulfonyl Nimesulide is Inactive (SAR Analysis)
The "N-Methylsulfonyl" derivative (Impurity F) has a second sulfonyl group attached to the nitrogen.
-
Loss of H-Bond Donor: The critical
proton is replaced by . The molecule cannot donate a hydrogen bond to Tyr355/Arg120. -
Steric Hindrance: The bulky bis-sulfonyl group creates steric clash within the tight hydrophobic channel of the COX active site.
Figure 1: Mechanistic divergence between the active drug and the N-methylsulfonyl derivative.
Technical Application: Bioanalytical Protocol
The primary application of N-Methylsulfonyl Nimesulide-d5 is as an Internal Standard for LC-MS/MS quantification of Nimesulide or Impurity F in biological matrices (plasma, tissue).
Experimental Workflow
Objective: Quantify Nimesulide levels to determine COX-2 occupancy (
Step 1: Stock Preparation
-
Analyte: Nimesulide (1 mg/mL in Methanol).
-
Internal Standard (IS): N-Methylsulfonyl Nimesulide-d5 (100 µg/mL in Methanol). Note: Ensure isotopic purity >99%.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma/serum into a centrifuge tube.
-
Add 10 µL of IS working solution (final conc. ~500 ng/mL).
-
Add 200 µL of Acetonitrile (cold) to precipitate proteins.
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Transfer supernatant to LC vial.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[4]
-
-
Gradient: 10% B to 90% B over 5 mins.
-
Ionization: ESI Negative Mode (Sulfonamides ionize well in negative mode; however, the bis-sulfonyl derivative may require Positive mode or specific adduct monitoring due to lack of acidic proton. Verification required per instrument.)
-
Note: Nimesulide (Parent) is typically analyzed in Negative Mode (
). -
Note: N-Methylsulfonyl Nimesulide (IS) lacks the proton, so it is often analyzed in Positive Mode (
or ) or via adducts. Multi-mode switching may be required.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nimesulide | 307.1 ( | 229.0 (Nitro-phenoxy) | 20 |
| N-Methylsulfonyl-d5 | ~396.4 ( | ~156.0 (Fragment) | 25 |
*Mass depends on specific deuteration pattern and ionization adduct.
Figure 2: Bioanalytical workflow utilizing the d5-standard for quantification.
References
-
Cayman Chemical. (2023). Nimesulide-d5 Product Insert. Link
-
Clearsynth. (2023). N-Methylsulfonyl Nimesulide-d5 Reference Standard. Link
-
Bennett, A., et al. (1999). "Cyclooxygenase-2: Pharmacology, physiology, biochemistry and relevance to NSAID therapy." British Journal of Pharmacology. Link
-
Maggi, C.A., et al. (1991). "Nimesulide as a non-steroidal anti-inflammatory drug." Drugs. Link
-
Cullen, L., et al. (2016). "Simultaneous determination of nimesulide and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. nitro methane suppliers UK [ukchemicalsuppliers.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Specificity: A Technical Guide to the Early Research and Development of Nimesulide Analogs
Preamble: Beyond the Prostaglandin Blanket
For decades, the therapeutic landscape of inflammatory disorders was dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that cast a wide net, inhibiting both isoforms of the cyclooxygenase (COX) enzyme. This blanket inhibition, while effective in mitigating pain and inflammation, often came at the cost of significant gastrointestinal side effects due to the suppression of the homeostatic functions of COX-1. The quest for a more targeted approach, a molecule that could selectively quell the inflammatory cascade driven by COX-2 while sparing the protective mechanisms of COX-1, was a paramount challenge in medicinal chemistry. It is within this context that nimesulide emerged, not as a final destination, but as a pivotal scaffold for a new generation of anti-inflammatory agents.
This technical guide navigates the early-stage research and development of nimesulide analogs, a journey characterized by iterative chemical synthesis, rigorous biological evaluation, and the nascent understanding of structure-activity relationships that paved the way for selective COX-2 inhibition. We will dissect the core synthetic strategies, delve into the critical experimental protocols that defined the pharmacological profiles of these novel entities, and illuminate the causal links between molecular architecture and biological function. This is not merely a historical account, but a field-proven playbook for researchers, scientists, and drug development professionals engaged in the pursuit of targeted therapeutics.
I. The Nimesulide Scaffold: A Foundation for Selectivity
Nimesulide, chemically N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, presented a unique chemical architecture that set it apart from traditional NSAIDs.[1] Its diaryl ether structure and acidic sulfonamide moiety were key determinants of its preferential inhibition of COX-2.[2] The early exploration of nimesulide analogs was driven by the hypothesis that systematic modifications to this scaffold could fine-tune its selectivity and potency, and potentially uncover novel therapeutic applications.
The primary loci for chemical modification in the early development of nimesulide analogs were:
-
The Sulfonamide Moiety: Alterations to the alkyl or aryl substituent on the sulfonamide group were explored to modulate acidity and steric bulk, influencing interactions with the active site of the COX enzymes.
-
The Phenoxy Ring: Substitution patterns on the 2-phenoxy ring were investigated to enhance binding affinity and selectivity.
-
The Nitro Group: The electron-withdrawing nitro group at the 4-position of the aniline ring was a critical feature for COX-2 selectivity. Early research focused on replacing this group with other electron-withdrawing moieties to assess their impact on activity and to potentially mitigate toxicity concerns.[3]
-
The Central Aniline Ring: Modifications to the core aromatic system were also considered, though less common in the initial stages.
The overarching goal of these early synthetic endeavors was to systematically probe the chemical space around the nimesulide core, generating a library of analogs for subsequent biological characterization. This iterative process of design, synthesis, and testing formed the bedrock of the structure-activity relationship (SAR) studies that would ultimately guide the development of more refined COX-2 inhibitors.
II. Synthesis of Nimesulide Analogs: A Prototypical Workflow
The synthesis of nimesulide analogs generally follows a convergent strategy, culminating in the formation of the central diaryl ether or the sulfonamide bond. Below is a detailed, step-by-step methodology for the synthesis of a representative nimesulide analog, illustrating the core chemical transformations involved.
Experimental Protocol: Synthesis of a Representative Nimesulide Analog
Objective: To synthesize an analog of nimesulide with a modified substituent on the 2-phenoxy ring.
Materials:
-
2-chloro-5-nitroaniline
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
Copper (I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Ullmann Condensation for Diaryl Ether Formation
-
To a solution of 2-chloro-5-nitroaniline (1.0 eq) and the desired substituted phenol (1.2 eq) in DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:EtOAc gradient to afford the corresponding 4-nitro-2-(substituted-phenoxy)aniline intermediate.
-
-
Step 2: Sulfonamide Formation
-
Dissolve the 4-nitro-2-(substituted-phenoxy)aniline intermediate (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Slowly add methanesulfonyl chloride (1.5 eq) to the solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the final nimesulide analog.
-
Characterization: The structure of the synthesized analog should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, a key structural motif in nimesulide and its analogs. The use of a copper catalyst is essential for this transformation.
-
The choice of methanesulfonyl chloride is to introduce the methanesulfonamide group present in the parent nimesulide. Other sulfonyl chlorides could be used to introduce different substituents at this position.
-
Pyridine acts as a base to neutralize the HCl generated during the sulfonylation reaction, driving the reaction to completion.
-
The purification steps, including extraction, washing, and column chromatography, are critical for isolating the desired product from unreacted starting materials and byproducts, ensuring the purity required for accurate biological evaluation.
Visualizing the Synthetic Workflow:
Caption: Workflow for determining COX-1 and COX-2 inhibition using a whole blood assay.
IV. Structure-Activity Relationships: Deciphering the Code of Selectivity
The data generated from the biological evaluation of a library of nimesulide analogs allowed for the elucidation of key structure-activity relationships that guided the subsequent design of more potent and selective compounds.
| Analog Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Key Insight |
| Nimesulide (Parent) | ~10 | ~0.1 | ~100 | The parent compound exhibits significant COX-2 selectivity. |
| Replacement of 4-NO₂ with 4-CN | ~12 | ~0.2 | ~60 | A cyano group maintains electron-withdrawing character but slightly reduces selectivity. |
| Replacement of 4-NO₂ with 4-Cl | ~25 | ~1.5 | ~17 | A less electron-withdrawing group like chloro significantly reduces COX-2 selectivity. |
| Modification of 2-phenoxy to 2-(4-fluorophenoxy) | ~8 | ~0.08 | ~100 | Small electron-withdrawing groups on the phenoxy ring can maintain or slightly improve potency. |
| Modification of 2-phenoxy to 2-(4-methoxyphenoxy) | ~15 | ~0.15 | ~100 | Electron-donating groups on the phenoxy ring are generally well-tolerated. |
| Replacement of -SO₂CH₃ with -SO₂NH₂ | ~5 | ~0.5 | ~10 | A primary sulfonamide reduces selectivity, highlighting the importance of the N-substituted methanesulfonamide. |
Expertise & Experience Insights:
The SAR data clearly demonstrates the critical role of the 4-nitro group in conferring COX-2 selectivity. This is because the active site of COX-2 is larger and has a side pocket that can accommodate the nitro group, whereas the more constricted active site of COX-1 cannot. The methanesulfonamide group is also crucial for interacting with key amino acid residues in the COX-2 active site. Modifications that significantly alter the electronic properties or steric bulk at these positions often lead to a loss of selectivity.
Visualizing the SAR Logic:
Caption: Key structure-activity relationships for nimesulide analogs.
V. Early ADME/Tox Considerations: A Glimpse into Drug-likeness
While the primary focus of early research was on potency and selectivity, preliminary assessments of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) were crucial for identifying developable candidates.
One of the key concerns that emerged with nimesulide was the potential for hepatotoxicity, which was later linked to the metabolic activation of the aniline moiety. [4]Early in vitro assays to assess metabolic stability and cytotoxicity were therefore important components of the analog development cascade.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of nimesulide analogs in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (nimesulide analogs)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a solution of HLMs in phosphate buffer at 37 °C.
-
Add the test compound (typically at a final concentration of 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Cl_int).
-
Causality Behind Experimental Choices:
-
Human liver microsomes contain a high concentration of cytochrome P450 enzymes, which are the primary enzymes responsible for the phase I metabolism of many drugs.
-
The NADPH regenerating system is required to provide the necessary cofactors for P450 enzyme activity.
-
LC-MS/MS provides a highly sensitive and specific method for quantifying the parent drug in a complex biological matrix.
This early assessment of metabolic stability helps to identify compounds that are either too rapidly metabolized (leading to poor bioavailability) or too stable (potentially leading to accumulation and toxicity).
VI. Conclusion: From a Single Scaffold, a Field of Inquiry
The early research and development of nimesulide analogs represent a classic case study in medicinal chemistry, where a lead compound with a desirable, albeit imperfect, biological profile serves as the starting point for a systematic exploration of chemical space. The journey from the parent nimesulide to a diverse array of analogs was not a linear path but an iterative cycle of design, synthesis, and biological evaluation. The insights gained from these early studies, particularly the elucidation of the structural requirements for potent and selective COX-2 inhibition, have had a lasting impact on the field of anti-inflammatory drug discovery.
This technical guide has provided a window into the core methodologies and the scientific rationale that underpinned this important chapter in drug development. The protocols and workflows described herein are not merely historical artifacts but remain fundamentally relevant to the modern-day pursuit of targeted therapies. The legacy of the early nimesulide analog research is a testament to the power of synthetic chemistry and rigorous biological science to unravel the complex interplay between molecular structure and therapeutic function. More recently, these foundational principles have been applied to repurpose the nimesulide scaffold for the development of novel anticancer agents, demonstrating the enduring value of this versatile chemical entity. [3][5][6]
References
-
A practical large scale synthesis of nimesulide — A step ahead. (n.d.). Retrieved from [Link]
- CN108653225B - Nimesulide preparation and preparation method thereof - Google Patents. (n.d.).
-
Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases - NIH. (n.d.). Retrieved from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9). Retrieved from [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. (2025, August 6). Retrieved from [Link]
-
Fabiola, G. F., Pattabhi, V., & Nagarajan, K. (1998). Structural basis for selective inhibition of COX-2 by nimesulide. Bioorganic & Medicinal Chemistry, 6(12), 2337–2344. [Link]
-
Inhibition of COX-1 and COX-2 activity over time by a COX inhibitor. A... (n.d.). Retrieved from [Link]
-
Kankanala, K., Reddy, V. R., Devi, Y. P., Mangamoori, L. N., & Mukkanti, K. (2012). Synthesis of Nimesulide Based New Class of Succinimide Analogues: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 9(8), 755–761. [Link]
-
Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC. (n.d.). Retrieved from [Link]
-
Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - NIH. (n.d.). Retrieved from [Link]
-
Nimesulide derivatives reduced cell proliferation against breast and ovarian cancer: synthesis, characterization, biological assessment, and crystal structure | Kuwait Journal of Science. (2022, June 2). Retrieved from [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (2022, February 14). Retrieved from [Link]
-
Pyridine analogues of nimesulide: design, synthesis, and in vitro and in vivo pharmacological evaluation as promising cyclooxygenase 1 and 2 inhibitors - PubMed. (2009, October 8). Retrieved from [Link]
-
Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - NIH. (2023, November 27). Retrieved from [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). Retrieved from [Link]
-
Uddin, M. J., Rao, P. N. P., & Knaus, E. E. (2007). Chemical modifications of nimesulide: a review on the synthesis and biological activities of its analogues. Química Nova, 30, 1000–1006. [Link]
-
van der Mey, D., Vermeulen, N. P. E., & Commandeur, J. N. M. (2009). In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation. Chemical Research in Toxicology, 22(1), 101–113. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for selective inhibition of COX-2 by nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Effects of NSAIDs on pre-osteoblast viability and osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Technical Guide to the Spectral Properties of Nimesulide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quintessential Internal Standard
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the precision of analytical measurements is paramount. Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity, is widely studied.[1][2] To achieve the highest degree of accuracy in quantifying nimesulide in complex biological matrices, stable isotope-labeled internal standards are indispensable. This guide provides an in-depth technical overview of Nimesulide-d5, the deuterated analog of nimesulide, focusing on its spectral characteristics (MS and NMR) and its application as an internal standard in mass spectrometry-based assays.
It is important to clarify the nomenclature. The topic of interest, "N-Methylsulfonyl Nimesulide-d5," is more formally and commonly known in the scientific literature and by chemical suppliers as Nimesulide-d5 . Its systematic name is N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide.[3][4] The "N-Methylsulfonyl" descriptor refers to the methanesulfonamide group attached to the aniline nitrogen, a key functional group of the parent molecule, nimesulide.
This guide will delve into the causality behind the analytical methodologies, providing not just protocols, but the scientific rationale that underpins them.
Chemical Identity and Physicochemical Properties of Nimesulide-d5
Nimesulide-d5 is structurally identical to nimesulide, with the critical exception of the five hydrogen atoms on the phenoxy ring being replaced by deuterium atoms.[3] This isotopic substitution results in a mass increase of five Daltons, which is the cornerstone of its utility in mass spectrometry, allowing for its differentiation from the non-labeled analyte.
| Property | Value | Source(s) |
| Chemical Name | N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide | [3][4] |
| Synonyms | R805-d5, Nimesulide-d5 | [3] |
| CAS Number | 1330180-22-7 | [3] |
| Molecular Formula | C₁₃H₇D₅N₂O₅S | [3][4] |
| Molecular Weight | 313.34 g/mol | [4] |
| Appearance | Pale Yellow Solid | [4] |
| Solubility | Soluble in Methanol | [3] |
| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₅) | [3] |
Mass Spectrometry (MS) Analysis: The Gold Standard for Quantification
The primary application of Nimesulide-d5 is as an internal standard for the quantification of nimesulide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]
The Rationale for Using Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative LC-MS/MS for several compelling reasons:[6][7][8]
-
Co-elution: Due to their near-identical physicochemical properties, the deuterated standard and the analyte co-elute from the liquid chromatography column. This ensures that they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.[9]
-
Correction for Sample Loss: Any loss of analyte during the sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variability introduced during sample preparation and analysis is significantly reduced, leading to higher precision and accuracy.[10]
Experimental Protocol: LC-MS/MS Quantification of Nimesulide
The following is a representative, self-validating protocol for the analysis of nimesulide in human plasma, synthesized from established methodologies.[5][11][12]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add a precise volume of Nimesulide-d5 working solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to act as the internal standard.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 75 mm × 4.6 mm, 3.5 µm) is suitable.[11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (containing an additive like 5 mM ammonium formate) is common. A typical composition is 90:10 (v/v) acetonitrile:water with 5 mM ammonium formate.[11]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Expected Mass Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nimesulide | 307.2 | 229.2 |
| Nimesulide-d5 (IS) | 312.2 | 234.2 |
Note: The precursor ion for nimesulide corresponds to [M-H]⁻. The fragmentation pattern involves the loss of the sulfonyl group. The d5-labeling on the phenoxy ring ensures the label is retained in the product ion, providing a distinct mass transition for the internal standard.
Workflow Visualization
Caption: LC-MS/MS workflow for Nimesulide quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
While Nimesulide-d5 is primarily used in MS, its NMR spectral data is critical for structural confirmation and purity assessment.
Theoretical Considerations: The Impact of Deuteration
The replacement of protons with deuterium nuclei profoundly affects the NMR spectrum:
-
¹H NMR: Deuterium has a spin of 1 and a much smaller gyromagnetic ratio than protons. As a result, deuterium signals are not observed in a standard ¹H NMR spectrum. For Nimesulide-d5, the signals corresponding to the five protons on the phenoxy ring will be absent.[13]
-
¹³C NMR: Deuterium causes a characteristic splitting of the signal of the carbon to which it is attached (a 1:1:1 triplet in the case of a single deuterium). Furthermore, the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons is absent for deuterated carbons, leading to a significant decrease in their signal intensity.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of Nimesulide-d5.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., DMSO-d₆ or Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Expected NMR Spectral Data
The following table presents the expected chemical shifts for Nimesulide-d5, based on published data for unlabeled Nimesulide.[13]
Table of Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| Methanesulfonyl Group | |||
| -SO₂CH₃ | ~3.0 | ~45.0 | Single peak in ¹H, quartet in ¹³C (if ¹³C-¹H coupling is present). |
| Nitro-substituted Ring | |||
| H-3' | ~7.2 | ~118.0 | Doublet in ¹H. |
| H-5' | ~8.1 | ~125.0 | Doublet of doublets in ¹H. |
| H-6' | ~7.5 | ~116.0 | Doublet in ¹H. |
| C-1' | - | ~145.0 | |
| C-2' | - | ~130.0 | |
| C-3' | ~7.2 | ~118.0 | |
| C-4' | - | ~142.0 | |
| C-5' | ~8.1 | ~125.0 | |
| C-6' | ~7.5 | ~116.0 | |
| Phenoxy-d5 Ring | |||
| H-2 to H-6 | Absent | ~118-130 | Protons are replaced by deuterium. |
| C-1 to C-6 | - | ~118-155 | Signals will be significantly attenuated or show C-D coupling. |
Structural Visualization for NMR
Caption: Key regions of the Nimesulide-d5 structure for NMR analysis.
Conclusion
Nimesulide-d5 serves as a quintessential tool for modern bioanalytical research, enabling the accurate and precise quantification of its parent drug in complex biological systems. Its utility is rooted in the predictable and distinguishable spectral characteristics imparted by isotopic labeling. The absence of phenoxy proton signals in ¹H NMR provides a clear confirmation of deuteration, while the +5 Da mass shift allows for robust differentiation in LC-MS/MS analysis. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently employ Nimesulide-d5, ensuring the integrity and validity of their analytical findings. This adherence to rigorous, scientifically-grounded methodology is the bedrock of trustworthy and authoritative research in drug development and beyond.
References
-
Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics. PubMed. [Link]
-
Nimesulide. PubChem. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Characterization of nimesulide and development of immediate release tablets. Redalyc.org. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. PubMed. [Link]
-
Evaluation of the nimesulide content in splitting tablets. Scientific Electronic Archives. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]
-
Nimesulide | C13H12N2O5S | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
-
Nimesulide-d5. Pharmaffiliates. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
¹H NMR (a) and ¹³C NMR spectra (b) of nimesulide and compounds 1 and 2 in DMSO-d6 at 298 K. ResearchGate. [Link]
-
Spectrophotometric determination of nimesulide through ion-pair complex formation with hexadecyltrimethylammonium bromide. ResearchGate. [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. [Link]
-
¹H NMR spectra of (A) NiNH2, (B) HAL–nimesulide-1%, (C)... ResearchGate. [Link]
-
Nimesulide. Wikipedia. [Link]
Sources
- 1. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nimesulide | 51803-78-2 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nimesulide-d5 | CymitQuimica [cymitquimica.com]
- 5. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. youtube.com [youtube.com]
- 11. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Nimesulide in Biological Matrices
This Application Note is structured to guide researchers through the high-sensitivity quantification of Nimesulide, with a critical "Senior Scientist" focus on Internal Standard (IS) selection and the specific implications of using N-Methylsulfonyl Nimesulide-d5 .
Executive Summary & Technical Context
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) acting primarily as a COX-2 inhibitor.[1] Accurate quantification in plasma (pharmacokinetics) or tissue (biodistribution) requires a robust LC-MS/MS method.
Critical Reagent Advisory: The user has specified N-Methylsulfonyl Nimesulide-d5 as the internal standard. As a Senior Application Scientist, I must highlight a critical nomenclature and chemical distinction that affects method success:
-
Nimesulide (Analyte): N-(4-nitro-2-phenoxyphenyl)methanesulfonamide.[][3][4] Contains one sulfonamide group and an acidic proton (
).[1] Best analyzed in ESI Negative mode. -
N-Methylsulfonyl Nimesulide (Impurity F): N,N-Bis(methylsulfonyl)-4-nitro-2-phenoxyaniline. Contains two sulfonamide groups and no acidic proton . It is often categorized as "Impurity F" in pharmacopeial standards.
-
The Conflict: If your IS is indeed the deuterated Impurity F ("N-Methylsulfonyl Nimesulide-d5"), it will not ionize in ESI Negative mode (the optimal mode for Nimesulide). It requires ESI Positive mode.
Protocol Strategy: This guide details the industry-standard ESI Negative method for Nimesulide (providing maximum sensitivity).
-
Primary Recommendation: Use Nimesulide-d5 (Ring-d5) as the IS.
-
Contingency: If you must use N-Methylsulfonyl Nimesulide-d5 (Impurity F-d5), you must switch the method to ESI Positive , accepting lower sensitivity for the parent drug. Both workflows are outlined below.
Experimental Design & Causality
Internal Standard Selection Logic
The choice of IS dictates the ionization mode.
-
Ideal Scenario (Nimesulide-d5): Structurally identical to the analyte (except isotopes). Co-elutes, compensating perfectly for matrix effects and ionization suppression in ESI(-).
-
Scenario B (N-Methylsulfonyl Nimesulide-d5): This compound is chemically distinct (bis-sulfonamide). It is more lipophilic (elutes later) and requires protonation (
). Using this requires polarity switching (if analyzing Nimesulide in ESI-) or compromising the Nimesulide signal by forcing it into ESI+.
Chromatography Chemistry[5][6][7][8]
-
Column: A C18 phase with high surface coverage (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex) is selected to retain the aromatic sulfonamide.
-
Mobile Phase:
-
ESI Negative (Preferred): Ammonium Formate/Formic Acid buffer. Although acidic conditions suppress ionization of some acids, Nimesulide (
6.5) ionizes well in slightly acidic to neutral buffers due to the strong electron-withdrawing nitro group. -
Organic Modifier: Acetonitrile (ACN) provides sharper peak shapes for sulfonamides compared to Methanol.
-
Materials & Methods
Reagents
-
Analyte: Nimesulide (>99% purity).[]
-
Internal Standard:
-
Solvents: LC-MS Grade Acetonitrile, Methanol, Water.
-
Additives: Ammonium Formate (10 mM), Formic Acid.
Stock Solution Preparation
-
Master Stock (1.0 mg/mL): Dissolve Nimesulide in Methanol.
-
IS Stock (1.0 mg/mL): Dissolve IS in Methanol. Note: Impurity F-d5 may require sonication.
-
Working Solutions: Dilute Master Stock with 50:50 ACN:Water to generate a calibration curve (e.g., 1.0 – 1000 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? Protein precipitation (PPT) is faster but leaves phospholipids that cause ion suppression. LLE provides cleaner extracts for high-sensitivity NSAID analysis.
-
Aliquot: Transfer 100 µL plasma to a chemically resistant tube.
-
Spike: Add 10 µL IS Working Solution (500 ng/mL).
-
Acidify: Add 50 µL 1% Formic Acid (protonates Nimesulide, driving it into organic phase).
-
Extract: Add 1.0 mL Ethyl Acetate or MTBE . Vortex 5 mins @ 2000 rpm.
-
Separate: Centrifuge 5 mins @ 10,000 x g.
-
Dry: Transfer supernatant to a fresh tube; evaporate under
stream at 40°C. -
Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 Water:ACN).
LC-MS/MS Conditions (Dual-Mode Options)
Option A: High-Sensitivity (Standard)
Use this if IS is Nimesulide-d5.
-
Ionization: ESI Negative (
) -
Source Temp: 500°C
-
Capillary Voltage: -2.5 kV
MRM Table (ESI-):
| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Mechanism |
| Nimesulide | 307.1 | 229.1 | 30 | 20 | Loss of |
| Nimesulide-d5 | 312.1 | 234.1 | 30 | 20 | Loss of |
Option B: The "Prompt-Specific" Method
Use this if IS is N-Methylsulfonyl Nimesulide-d5 (Impurity F-d5). Note: Nimesulide signal will be 5-10x lower than in Option A.
-
Ionization: ESI Positive (
) -
Capillary Voltage: +3.0 kV
MRM Table (ESI+):
| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Note |
| Nimesulide | 309.1 ( | 229.1 | 35 | 25 | Protonated parent |
| N-Me-Nimesulide-d5 | ~392.1* ( | ~313.1 | 40 | 30 | Verify MW on CoA |
*Note: N-Methylsulfonyl Nimesulide-d5 MW is approx 391.[3][8]4. Precursor M+H = 392.4. Loss of
Method Validation & Logic Map
Validation Parameters (FDA/EMA Guidelines)
-
Linearity:
(Weighted ). -
Accuracy: 85-115% of nominal.
-
Precision (CV): <15%.
-
Matrix Effect: Compare post-extraction spike vs. neat solution. Nimesulide-d5 should show <5% difference.
Workflow Visualization
The following diagram illustrates the decision process for IS selection and the resulting analytical workflow.
Caption: Decision tree for LC-MS/MS method development based on Internal Standard chemistry.
References
-
Nimesulide-d5 (Standard IS)
-
N-Methylsulfonyl Nimesulide (Impurity F)
-
LC-MS/MS Method for Nimesulide (ESI Negative)
- Source: National Institutes of Health (PubMed).
-
URL:[Link]
-
Clearsynth Catalog (Distinction of Reagents)
Sources
- 1. researchgate.net [researchgate.net]
- 3. N-(Methylsulfonyl)-4'-nitro-2'-(phenoxy-d5)Methanesulfonanilide [m.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Page loading... [guidechem.com]
- 10. veeprho.com [veeprho.com]
- 11. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N,N-Bis(methylsulphonyl)-2-phenoxyaniline [lgcstandards.com]
Protocol for Quantification of Nimesulide in Human Plasma via LC-ESI-MS/MS with Nimesulide-d5
Abstract & Scope
This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Nimesulide in human plasma.[1][2] Utilizing Nimesulide-d5 (specifically labeled at the phenoxy ring or methylsulfonyl moiety) as the internal standard (IS), this method corrects for matrix effects and recovery variations. The protocol employs Liquid-Liquid Extraction (LLE) to ensure high sample cleanliness and sensitivity suitable for pharmacokinetic (PK) and bioequivalence studies, adhering to FDA and EMA Bioanalytical Method Validation guidelines.
Introduction & Scientific Rationale
Analyte Background
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) exhibiting preferential COX-2 inhibition.[3][4][5][6][7][8] Chemically, it is a sulfonamide derivative (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide).[6][9] Its pharmacokinetic profile in humans is characterized by rapid absorption and extensive metabolism, primarily to 4-hydroxy-nimesulide.
Analytical Strategy
-
Detection Mode: Nimesulide contains a sulfonamide group and a nitro group, making it highly electronegative. Therefore, Negative Electrospray Ionization (ESI-) is the gold standard for detection, offering superior sensitivity compared to positive mode.
-
Internal Standard: The use of a stable isotope-labeled IS, Nimesulide-d5 , is critical. It mimics the physicochemical behavior of the analyte during extraction and ionization, effectively compensating for matrix effects (ion suppression/enhancement) common in human plasma.
-
Extraction: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate is chosen here for its ability to remove phospholipids and proteins more effectively, reducing isobaric interferences and maintaining column longevity.
Materials & Reagents
| Category | Item | Specification |
| Reference Standards | Nimesulide | >99.0% Purity |
| Nimesulide-d5 (IS) | >98.0% Isotopic Purity (N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide) | |
| Matrix | Human Plasma | K2EDTA or Lithium Heparin anticoagulated, drug-free |
| Solvents | Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade | |
| Methyl tert-butyl ether (MTBE) | HPLC Grade (Extraction Solvent) | |
| Water | Milli-Q / LC-MS Grade | |
| Additives | Ammonium Formate | LC-MS Grade |
| Formic Acid | LC-MS Grade |
Instrumentation & Conditions
Liquid Chromatography (LC)
-
System: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera)
-
Column: C18 Reverse Phase, 2.1 x 50 mm, 1.7 µm or 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5–10 µL
Mobile Phase Configuration:
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5 adjusted with Formic Acid). Note: Acidic pH suppresses the ionization of the acidic sulfonamide slightly but improves peak shape on C18.
-
Mobile Phase B: Acetonitrile (100%)
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial equilibration |
| 0.50 | 20 | Load |
| 2.50 | 90 | Elution of Analyte/IS |
| 3.50 | 90 | Wash |
| 3.60 | 20 | Re-equilibration |
| 5.00 | 20 | Stop |
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI)[10]
-
Polarity: Negative (-)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Nimesulide | 307.1 [M-H]⁻ | 229.1 | 100 | 15–20 |
| Nimesulide-d5 | 312.1 [M-H]⁻ | 234.1 | 100 | 15–20 |
Note: The transition 307→229 corresponds to the loss of the methylsulfonyl group and/or rearrangement involving the nitro-phenoxy moiety. The d5 shift (+5) is retained in the product ion if the label is on the phenoxy ring.
Experimental Protocol: Sample Preparation
The following workflow utilizes Liquid-Liquid Extraction (LLE) for maximum recovery and cleanliness.
Stock Solution Preparation
-
Stock A (Nimesulide): Dissolve 10 mg Nimesulide in 10 mL Methanol (1 mg/mL).
-
Stock B (IS - Nimesulide-d5): Dissolve 1 mg Nimesulide-d5 in 10 mL Methanol (100 µg/mL).
-
Working Standard (WS): Serially dilute Stock A with 50% Methanol to create calibration spikes (range: 10 ng/mL to 5000 ng/mL).
-
Working IS Solution: Dilute Stock B to ~500 ng/mL in 50% Methanol.
Extraction Procedure (LLE)
-
Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Spike: Add 20 µL of Working IS Solution to all tubes (except double blanks). Vortex gently.
-
Acidification (Optional but Recommended): Add 20 µL of 0.1% Formic Acid. Rationale: Ensures the sulfonamide (pKa ~6.5) is protonated/neutral to favor partitioning into the organic layer.
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex vigorously for 5 minutes or shake on a reciprocating shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette 800 µL of the upper organic layer (supernatant) into a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (A:B, 50:50 v/v). Vortex for 1 min.
-
Final Spin: Centrifuge at 13,000 rpm for 5 minutes to pellet any particulates. Transfer supernatant to HPLC vials.
Workflow Visualization
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Nimesulide quantification.
Method Validation Strategy (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following parameters:
Selectivity & Specificity
-
Protocol: Analyze 6 different lots of blank human plasma (including lipemic and hemolyzed).
-
Acceptance: No interfering peaks at the retention times of Nimesulide or Nimesulide-d5 (>20% of LLOQ response).
Linearity & Sensitivity (LLOQ)
-
Range: 10 ng/mL (LLOQ) to 5000 ng/mL.[11]
-
Curve: Weighted linear regression (
). -
Acceptance:
. Accuracy of standards within ±15% (±20% for LLOQ).
Accuracy & Precision
-
QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC (~50% range), High QC (~75% range).
-
Replicates: n=5 per level, over 3 separate runs.
-
Acceptance: CV% and Bias within ±15% (±20% for LLOQ).[12]
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of analyte spiked post-extraction vs. analyte in neat solution.
-
Recovery (RE): Compare peak area of analyte spiked pre-extraction vs. post-extraction.
-
Goal: Consistent MF across lots (CV <15%) to prove the IS compensates effectively.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor Ionization | Ensure ESI is in Negative mode. Check pH of mobile phase (too acidic can suppress negative ionization slightly, but is needed for C18 retention). Try Ammonium Acetate instead of Formate. |
| Peak Tailing | Column Interaction | Nimesulide is acidic. Ensure mobile phase has sufficient ionic strength (5mM buffer). Replace column if void volume exists. |
| Carryover | Autosampler Adsorption | Nimesulide can stick to plastic. Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% Formic Acid). |
| Drifting IS Response | Matrix Effect | Phospholipids may be building up on the column. Add a "sawtooth" wash step (95% B) at the end of the gradient. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2][12]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
-
Baber, N., et al. (2019). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study. ResearchGate.
-
Cayman Chemical. (n.d.). Nimesulide-d5 Product Information & Structure.
- Nirogi, R., et al. (2006). Quantification of nimesulide in human plasma by HPLC-ESI-MS/MS. Biomedical Chromatography.
Sources
- 1. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of nimesulide metabolites in rat plasma and hepatic subcellular fractions by HPLC-UV/DAD and LC-MS/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Nimesulide | 51803-78-2 [chemicalbook.com]
- 10. Quantification of nimesulide in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 12. scispace.com [scispace.com]
Application Note: Targeted Identification and Quantitation of N-Methylsulfonyl Nimesulide Using Stable Isotope Dilution
This Application Note and Protocol guide is designed for researchers utilizing N-Methylsulfonyl Nimesulide-d5 in drug metabolism and pharmacokinetics (DMPK) studies.
The guide addresses the specific challenge of distinguishing and quantifying N-Methylsulfonyl Nimesulide (a specific bis-sulfonyl impurity/metabolite, distinct from the parent Nimesulide) using its deuterated analog as a precise Internal Standard (IS).
Abstract & Scientific Context
Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is a COX-2 preferential non-steroidal anti-inflammatory drug (NSAID) associated with idiosyncratic hepatotoxicity.[1] While the primary metabolic pathways involve nitro-reduction (M1, M2) and hydroxylation, the characterization of minor metabolites and structural impurities is critical for safety profiling.
N-Methylsulfonyl Nimesulide (Chemical Name: N-(Methylsulfonyl)-4-nitro-2-phenoxymethanesulfonanilide) is a structural analog where the sulfonamide nitrogen is bis-substituted. This compound appears primarily as a synthesis impurity (Impurity G/D in various pharmacopeias) but is also investigated as a potential minor metabolite via N-sulfonation pathways.
N-Methylsulfonyl Nimesulide-d5 serves as the definitive Internal Standard (IS) for this analyte. Its application allows for:
-
Differentiation: Conclusively distinguishing between in vivo metabolic formation and ex vivo sample contamination (impurity carryover).
-
Matrix Compensation: Correcting for ionization suppression/enhancement in Electrospray Ionization (ESI) during LC-MS/MS analysis.
-
Structural Elucidation: Assisting in fragment ion assignment during MS2 characterization.
Chemical Identity & Properties
| Feature | Analyte (Unlabeled) | Internal Standard (Deuterated) |
| Common Name | N-Methylsulfonyl Nimesulide | N-Methylsulfonyl Nimesulide-d5 |
| Chemical Name | N-(Methylsulfonyl)-4-nitro-2-phenoxymethanesulfonanilide | N-(Methylsulfonyl)-4-nitro-2-(phenoxy-d5)-methanesulfonanilide |
| Molecular Formula | C₁₄H₁₄N₂O₇S₂ | C₁₄H₉D₅N₂O₇S₂ |
| Molecular Weight | 386.40 g/mol | 391.43 g/mol |
| Mass Shift | - | +5 Da |
| pKa | ~ -1.5 (Very weak acid due to bis-sulfonamide) | Similar to unlabeled |
| LogP | ~ 3.5 (More lipophilic than Nimesulide) | Similar to unlabeled |
Critical Note: Unlike Nimesulide (pKa ~6.5), the bis-sulfonyl nitrogen in N-Methylsulfonyl Nimesulide lacks an acidic proton, rendering it neutral and significantly more lipophilic. This alters extraction recovery and retention time compared to the parent drug.
Experimental Protocol: Targeted Quantitation Assay
This protocol details the extraction and LC-MS/MS analysis of N-Methylsulfonyl Nimesulide in rat/human plasma, using the d5 analog to ensure quantitative rigor.
Reagents and Materials[3][4][5][6]
-
Analyte Standard: N-Methylsulfonyl Nimesulide (>98% purity).
-
Internal Standard: N-Methylsulfonyl Nimesulide-d5 (>98% isotopic purity).
-
Matrix: Drug-free human/rat plasma.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Stock Solution Preparation
-
Master Stock (Analyte): Dissolve 1 mg N-Methylsulfonyl Nimesulide in 1 mL DMSO (1 mg/mL).
-
Master Stock (IS): Dissolve 1 mg N-Methylsulfonyl Nimesulide-d5 in 1 mL DMSO (1 mg/mL).
-
Working IS Solution: Dilute Master Stock (IS) with 50:50 ACN:Water to a concentration of 100 ng/mL .
Sample Preparation (Liquid-Liquid Extraction)
Due to the high lipophilicity of the bis-sulfonyl analyte, Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) is superior to protein precipitation for removing phospholipids.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of Working IS Solution (100 ng/mL N-Methylsulfonyl Nimesulide-d5). Vortex gently.
-
Extraction: Add 500 µL of MTBE.
-
Agitation: Vortex for 5 minutes at high speed.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.
-
Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (60:40 MeOH:Water + 0.1% FA). Vortex well.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B (Elution of N-Methylsulfonyl Nimesulide ~2.8 min)
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry (ESI+):
-
Mode: Positive Electrospray Ionization (ESI+). Note: While Nimesulide is often analyzed in negative mode, the bis-sulfonyl derivative lacks the acidic proton and ionizes better as [M+NH4]+ or [M+H]+ adducts in positive mode or requires specific negative mode tuning.
-
Transition (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte | 404.1 [M+NH₄]⁺ | 229.0 | 30 | 25 |
| IS (d5) | 409.1 [M+NH₄]⁺ | 234.0 | 30 | 25 |
Note: The transition 404 -> 229 corresponds to the loss of the sulfonamide moiety and the phenoxy group cleavage. Verify transitions experimentally as the bis-sulfonyl group alters fragmentation significantly compared to parent Nimesulide.
Analytical Workflow Diagram
The following diagram illustrates the self-validating workflow using the d5-IS to ensure data integrity.
Figure 1: Quantitative workflow using N-Methylsulfonyl Nimesulide-d5 as an Internal Standard.
Metabolic Context & Pathway Visualization[3][5]
Understanding where this analyte fits within the broader Nimesulide metabolism is crucial for interpreting results.
Figure 2: Relationship between Nimesulide and the N-Methylsulfonyl derivative.[3][4][5] The red node indicates the target analyte.
Data Analysis & Interpretation
Handling Isotope Effects
Deuterium substitution (d5 on the phenoxy ring) is stable and generally does not exhibit significant chromatographic isotope effects (retention time shifts) in Reverse Phase LC. However, due to the high lipophilicity of the bis-sulfonyl compound, ensure the integration window captures both the analyte and the IS if a slight shift (<0.05 min) occurs.
Calculation of Concentration
Use the Area Ratio method:
Troubleshooting: Impurity vs. Metabolite
If N-Methylsulfonyl Nimesulide is detected in in vivo samples:
-
Check T=0: Analyze the dosing formulation. If the ratio of [N-Mesyl]/[Parent] in plasma equals that in the dose, it is an impurity.
-
Time Course: If the concentration increases over time (Cmax delayed relative to Tmax of parent), it confirms metabolic formation (N-sulfonation).
References
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274.
-
Carini, M., et al. (2002). Characterization of the metabolic profile of nimesulide in human urine by LC-MS/MS. Journal of Chromatography B, 773(2), 171-182.
-
Toronto Research Chemicals. (2023). N-Methylsulfonyl Nimesulide Product Data Sheet (Cat# M326490).[5]
-
European Pharmacopoeia (Ph. Eur.). Nimesulide Monograph: Impurity Standards.
-
Fanali, S., et al. (2016). Simultaneous determination of nimesulide and its metabolites in human plasma by LC-MS/MS.[2][6][7] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Nimesulide EP Impurity A | LGC Standards [lgcstandards.com]
- 5. Nimesulide | CAS Number 51803-78-2 | LGC Standards [lgcstandards.com]
- 6. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Application Notes & Protocols: Robust Sample Preparation Strategies for the Analysis of Nimesulide in Human Urine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of human urine prior to the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID), nimesulide, and its metabolites. Recognizing the complexities of the urinary matrix and the metabolic fate of nimesulide, this document emphasizes scientifically grounded methodologies, focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The protocols are designed to ensure high analyte recovery, minimize matrix effects, and produce clean extracts compatible with modern analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development and clinical toxicology who require reliable and reproducible methods for pharmacokinetic, bioavailability, or toxicological studies involving nimesulide.
Introduction: The Analytical Imperative for Nimesulide in Urine
Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide) is a selective cyclooxygenase-2 (COX-2) inhibitor with analgesic, anti-inflammatory, and antipyretic properties.[1] Monitoring its excretion profile in urine is crucial for understanding its pharmacokinetics, metabolism, and for clinical and forensic toxicology.[2] Urine, however, is a complex biological matrix containing a high concentration of salts, urea, creatinine, and various endogenous compounds that can interfere with accurate quantification.
Furthermore, nimesulide is extensively metabolized in the body. The primary metabolite is 4'-hydroxynimesulide, but other metabolites resulting from the reduction of the nitro group are also formed.[3] Crucially, a significant portion of these metabolites are excreted in urine as glucuronide conjugates.[3][4] Failure to cleave these conjugates prior to extraction will lead to a significant underestimation of the total excreted drug. Therefore, a robust sample preparation workflow must incorporate an efficient enzymatic hydrolysis step to liberate the parent drug and its metabolites.[4][5]
This document outlines two primary extraction methodologies, LLE and SPE, chosen for their proven efficacy in isolating acidic drugs like nimesulide from complex aqueous matrices. The choice between these methods will depend on available resources, required throughput, and the specific sensitivity demands of the downstream analytical method.
Foundational Science: Physicochemical Properties of Nimesulide
A successful extraction strategy is built upon a thorough understanding of the analyte's chemical and physical properties. These properties dictate the choice of solvents, pH adjustments, and solid-phase sorbents.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₁₃H₁₂N₂O₅S | Governs molecular weight and potential for interactions. |
| Molecular Weight | 308.31 g/mol | Relevant for mass spectrometry-based detection. |
| pKa | ~6.5 | As a weak acid, its ionization state is pH-dependent. At pH < 6.5, it is predominantly in its neutral, more lipophilic form, favoring extraction into organic solvents. At pH > 6.5, it is ionized and more water-soluble.[6] |
| logP (Octanol/Water) | ~2.6 | Indicates moderate lipophilicity, suitable for reversed-phase SPE and LLE with appropriate organic solvents.[6] |
| Water Solubility | Practically insoluble (<0.02 mg/mL) | Reinforces the need for an effective extraction technique to transfer the analyte from the aqueous urine matrix into a compatible solvent for analysis.[7] |
Pre-Extraction Protocol: Enzymatic Hydrolysis of Glucuronide Conjugates
This step is mandatory for the accurate quantification of total nimesulide and its metabolites in urine. Enzymatic hydrolysis using β-glucuronidase cleaves the glucuronic acid moiety, converting the water-soluble conjugates back to their non-conjugated (free) forms, which are more amenable to extraction.[8]
Protocol: Enzymatic Hydrolysis
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer a 1.0 mL aliquot of the clear supernatant to a clean glass test tube.
-
-
pH Adjustment:
-
Add 200 µL of a suitable buffer, such as 1 M sodium acetate buffer (pH 5.0), to the urine aliquot. The optimal pH for most β-glucuronidase enzymes is between 4.5 and 5.5. Verify the pH of the mixture.
-
-
Enzyme Addition:
-
Add a sufficient activity of β-glucuronidase (e.g., from Helix pomatia or E. coli). Typically, 2000-5000 units per mL of urine are used. The optimal enzyme concentration and source may require validation.[9]
-
-
Incubation:
-
Cap the tube, vortex gently to mix, and incubate the sample in a water bath at 37°C for 12-18 hours (overnight). Alternatively, higher temperatures (e.g., 55-60°C) can be used to shorten the incubation time to 2-4 hours, but this must be carefully optimized to prevent analyte degradation.[10]
-
-
Termination:
-
After incubation, cool the sample to room temperature before proceeding with the extraction protocol.
-
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, robust technique that partitions the analyte between the aqueous sample and an immiscible organic solvent based on its relative solubility. For nimesulide, pH adjustment is critical to ensure it is in its neutral, lipophilic state for efficient extraction.
Causality and Experimental Choices:
-
pH Adjustment: The urine sample is acidified to a pH of approximately 3.0. Since nimesulide's pKa is ~6.5, this pH ensures that the sulfonamide group is fully protonated, rendering the molecule neutral and maximizing its partitioning into the organic phase.[6]
-
Solvent Selection: A mixture of diethyl ether and dichloromethane is often used. Diethyl ether is an excellent solvent for moderately polar compounds, while dichloromethane enhances the extraction efficiency for a broader range of metabolites. The choice of solvent should be guided by analyte polarity, recovery, and purity of the final extract.[6]
LLE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for nimesulide in urine.
Detailed SPE Protocol (Reversed-Phase Polymeric Sorbent)
-
Hydrolysis & pH Adjustment: Perform enzymatic hydrolysis (Section 3). Adjust the sample pH to ~4.0 with formic acid.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water (adjusted to pH 4.0). Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes to remove residual water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 7 & 8).
Method Comparison and Performance
Both LLE and SPE are effective for nimesulide extraction. The choice often depends on laboratory-specific factors.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower; co-extraction of interferences is more common. | Higher; sorbent chemistry can be tailored for specific analyte properties, resulting in cleaner extracts. [11] |
| Solvent Usage | High volume of organic solvents required. | Significantly lower solvent consumption. [11] |
| Throughput | Generally lower; can be labor-intensive for large sample batches. [12] | Higher; amenable to automation for processing 96-well plates. [13] |
| Recovery | Can be high, but may require multiple extraction steps. [14] | Typically high and reproducible with optimized methods. [15] |
| Emulsion Formation | A potential issue with urine samples, complicating phase separation. | Not an issue, leading to more reliable processing. [11] |
| Cost | Lower initial cost (glassware), but higher solvent and disposal costs. | Higher initial cost (cartridges, manifold), but can be more cost-effective for high throughput due to reduced solvent use and labor. |
Conclusion and Best Practices
The reliable measurement of nimesulide in urine necessitates a multi-step sample preparation protocol that begins with the critical step of enzymatic hydrolysis to account for conjugated metabolites. Both Liquid-Liquid Extraction and Solid-Phase Extraction are proven techniques for isolating nimesulide from the complex urine matrix.
-
LLE offers a cost-effective and straightforward approach suitable for smaller sample sets, provided that potential issues like emulsion formation are managed.
-
SPE provides cleaner extracts, higher throughput, and greater reproducibility, making it the method of choice for larger clinical studies or when automation is available.
For any chosen method, it is imperative to perform a thorough method validation according to established guidelines (e.g., FDA, EMA) to ensure accuracy, precision, linearity, and robustness for the intended application. The use of a suitable internal standard, structurally similar to nimesulide, is also highly recommended to correct for variability during the sample preparation and analysis process.
References
-
Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Application Note. Available from: [Link]
-
Chakraborty, A., & Jana, S. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(1), 97–102. Available from: [Link]
-
Dubey, S. K., et al. (2021). Electroanalytical and UV- spectroscopic study for analysis of Nimesulide in pharmaceutical samples. International Journal of Chemical Studies, 9(1), 8-15. Available from: [Link]
-
Farooq, R., et al. (2012). Urinary Excretion and Renal Clearance of Nimesulide in Male Volunteers. Journal of Pharmacy and Alternative Medicine, 1(1), 1-10. Available from: [Link]
-
Hoffman, J. R., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 929. Available from: [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Available from: [Link]
-
Ahi, S., et al. (2014). Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine. Advanced biomedical research, 3, 154. Available from: [Link]
-
DPX Technologies. (2020, February 10). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction [Video]. YouTube. Available from: [Link]
-
Carini, M., Aldini, G., Stefani, R., Marinello, C., & Maffei Facino, R. (1998). Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. Journal of pharmaceutical and biomedical analysis, 18(1-2), 201–211. Available from: [Link]
-
Popa, G., & Ștefănescu, E. (2009). ASSAY OF NIMESULIDE BY ION ASSOCIATION TITRATION. Farmacia, 57(5), 606-611. Available from: [Link]
-
Moore, C., et al. (1997). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of analytical toxicology, 21(4), 287–292. Available from: [Link]
-
Monciu, C. M., et al. (2010). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis. Farmacia, 58(3), 263-273. Available from: [Link]
-
Bozkurt, A., et al. (2005). Detection of nimesulide metabolites in rat plasma and hepatic subcellular fractions by HPLC-UV/DAD and LC-MS/MS studies. European Journal of Drug Metabolism and Pharmacokinetics, 30(1-2), 127-131. Available from: [Link]
-
Blahova, E., et al. (2007). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis. Revista de Chimie, 58(1), 89-93. Available from: [Link]
-
Carini, M., Aldini, G., Stefani, R., Marinello, C., & Maffei Facino, R. (1998). Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. Journal of pharmaceutical and biomedical analysis, 18(1-2), 201–211. Available from: [Link]
-
Al-Saeed, M. M. (2016). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Journal of analytical toxicology, 40(8), 617–625. Available from: [Link]
-
Inoue, H., et al. (2001). Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. Biological & Pharmaceutical Bulletin, 24(7), 834-837. Available from: [Link]
-
Upadhyay, K., et al. (2013). Determination of nimesulide in pharmaceutical and biological samples by a spectrophotometric method assisted with the partial least square. Research on Chemical Intermediates, 39(8), 3569-3580. Available from: [Link]
-
Shariare, M. H., et al. (2019). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Pharmaceutics, 11(11), 582. Available from: [Link]
-
Al-Asmari, A. I. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Medical & Surgical J, 2(1). Available from: [Link]
-
UCT. (2024, January 16). Comprehensive screening of acidic, neutral and basic drugs from blood and urine. Separation Science. Available from: [Link]
-
Tann, C.-M., & Janis, G. C. (n.d.). A Comparison of the Hydrolysis Efficiency of Commercially Available β-Glucuronidase Enzymes for the Analysis of Urine Samples. Kura Biotech. Available from: [Link]
-
American Association for Clinical Chemistry. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. Available from: [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the transdermal absorption of nimesulide from three commercially available gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kurabiotech.com [kurabiotech.com]
- 8. mecsj.com [mecsj.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Quintessential Guide to N-Methylsulfonyl Nimesulide-d5 in Preclinical and Clinical Drug Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proficient use of N-Methylsulfonyl Nimesulide-d5. It offers in-depth application notes and validated protocols for the quantitative analysis of nimesulide in biological matrices, a critical aspect of preclinical and clinical drug development. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable bioanalytical data.
Foundational Principles: The Role of Deuterated Internal Standards
In the landscape of drug discovery and development, the accurate quantification of a drug and its metabolites in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Methylsulfonyl Nimesulide-d5, is highly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in extraction recovery. This leads to enhanced precision and accuracy in the analytical results.
N-Methylsulfonyl Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, serves as an ideal internal standard for the quantification of nimesulide.[2] The five deuterium atoms on the phenoxy ring provide a sufficient mass shift to distinguish it from the unlabeled drug in a mass spectrometer without significantly altering its chemical properties.
Physicochemical Properties of N-Methylsulfonyl Nimesulide-d5
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide | [3] |
| Synonyms | R805-d5 | [3] |
| CAS Number | 1330180-22-7 | [3] |
| Molecular Formula | C₁₃H₇D₅N₂O₅S | [3] |
| Molecular Weight | 313.34 g/mol | [3] |
| Purity | ≥99% deuterated forms (d1-d5) | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Methanol | [3] |
| Storage | -20°C | [3] |
Bioanalytical Method Development and Validation: A Regulatory Perspective
The validation of a bioanalytical method is a formal process that demonstrates its suitability for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation and is adopted by major regulatory agencies.[4][5][6]
A full validation of a bioanalytical method for quantifying nimesulide using N-Methylsulfonyl Nimesulide-d5 should encompass the following key parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and internal standard from endogenous components in the matrix and other potential interferences.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: A minimum of six non-zero calibrators, a blank, and a zero standard (blank with internal standard) should be used to establish the relationship between analyte concentration and instrument response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.
-
Incurred Sample Reanalysis (ISR): A process to assess the reproducibility of the bioanalytical method by reanalyzing a subset of study samples.
Acceptance Criteria for Bioanalytical Method Validation (ICH M10)
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and IS |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤15% |
| Stability | Analyte concentration should be within ±15% of the nominal concentration |
| ISR | At least 67% of the re-assayed samples should have a percentage difference of within ±20% of the original value |
Experimental Protocols: Quantification of Nimesulide in Human Plasma
This section provides detailed, step-by-step protocols for the extraction and analysis of nimesulide from human plasma using N-Methylsulfonyl Nimesulide-d5 as the internal standard. Three common sample preparation techniques are described: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire analytical process, ensuring the reliability of calibration standards and quality control samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of nimesulide and N-Methylsulfonyl Nimesulide-d5 reference standards.
-
Dissolve each standard in a separate 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the nimesulide primary stock solution with a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the N-Methylsulfonyl Nimesulide-d5 primary stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Sample Preparation Protocols
Workflow for Sample Preparation
Caption: Overview of sample preparation workflows.
Rationale: PPT is a rapid and simple method for removing proteins from biological samples. Acetonitrile is a common precipitating agent that effectively denatures and precipitates plasma proteins.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL N-Methylsulfonyl Nimesulide-d5).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Rationale: LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique can provide cleaner extracts than PPT.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL N-Methylsulfonyl Nimesulide-d5).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Rationale: SPE offers a more selective sample cleanup by utilizing the differential affinity of the analyte and interfering compounds for a solid sorbent. This often results in the cleanest extracts and can improve assay sensitivity.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the nimesulide and N-Methylsulfonyl Nimesulide-d5 with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of nimesulide and its deuterated internal standard.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Nimesulide: m/z 307.1 → 229.1 N-Methylsulfonyl Nimesulide-d5: m/z 312.1 → 234.1 |
| Collision Energy | Optimized for each transition |
Nimesulide Metabolism and its Implications
Nimesulide is extensively metabolized in the liver, primarily through hydroxylation of the phenoxy ring to form 4'-hydroxynimesulide, which is also pharmacologically active. Understanding the metabolic fate of a drug is crucial in drug development to assess the potential for active metabolites, drug-drug interactions, and toxicity.
Metabolic Pathway of Nimesulide
Caption: Primary metabolic pathway of nimesulide.
The bioanalytical method described in this guide can be adapted to simultaneously quantify both nimesulide and its primary metabolite, 4'-hydroxynimesulide. This requires the inclusion of a reference standard for the metabolite and optimization of the MS/MS parameters for its detection.
Data Analysis and Interpretation
The concentration of nimesulide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. The use of a validated data processing software is essential for accurate and reproducible results.
The pharmacokinetic parameters of nimesulide, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life, can be calculated from the concentration-time data obtained from preclinical and clinical studies. These parameters are vital for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
N-Methylsulfonyl Nimesulide-d5 is an indispensable tool for the accurate and precise quantification of nimesulide in biological matrices. The protocols and guidelines presented in this document provide a robust framework for developing and validating bioanalytical methods that meet the stringent requirements of regulatory agencies. By adhering to these principles, researchers and drug development professionals can ensure the generation of high-quality data to support the advancement of new drug candidates through the preclinical and clinical phases of development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Bertin Bioreagent. Nimesulide-d5 - Applications. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. (2016). Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics. [Link]
-
PubMed. (2019). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. [Link]
-
ResearchGate. (2016). Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics. [Link]
-
Wikipedia. Nimesulide. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation. [Link]
-
Charles River. Incurred Sample Reanalysis. [Link]
-
PubMed. (2010). Neutrophil- and myeloperoxidase-mediated metabolism of reduced nimesulide: evidence for bioactivation. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. jfda-online.com [jfda-online.com]
- 3. caymanchem.com [caymanchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. cdn.who.int [cdn.who.int]
- 7. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening assays involving nimesulide and its deuterated analog
Application Note: High-Throughput Screening of Deuterated Nimesulide Analogs
Subtitle: Optimizing Metabolic Stability and Mitigating Idiosyncratic Hepatotoxicity via Kinetic Isotope Effects
Abstract
Nimesulide is a potent non-steroidal anti-inflammatory drug (NSAID) with preferential COX-2 selectivity.[1][2][3] However, its clinical utility is restricted in several jurisdictions due to idiosyncratic hepatotoxicity, linked to reactive metabolites formed via nitro-reduction and oxidative stress pathways. This Application Note details a High-Throughput Screening (HTS) framework for evaluating deuterated nimesulide analogs. By leveraging the Deuterium Kinetic Isotope Effect (DKIE), this workflow aims to identify analogs that retain COX-2 potency while exhibiting improved metabolic stability and reduced formation of reactive intermediates (metabolic shunting).
Scientific Rationale & Mechanism
The Toxicity Challenge
Nimesulide-induced liver injury is multifaceted, involving mitochondrial uncoupling and the formation of reactive metabolites.[4] The primary metabolic clearance involves:
-
Hydroxylation: Oxidation of the phenoxy ring (primarily 4-OH) by CYP450s.
-
Nitro-reduction: Reduction of the nitro group to an amine, often proceeding through reactive nitroso/hydroxylamine intermediates implicated in protein adduct formation and oxidative stress.
The Deuterium Solution (DKIE)
Deuterium (
-
Strategy: Deuteration at sites of metabolic attack (e.g., the phenoxy ring or methyl-sulfone moiety) can slow intrinsic clearance (
) or shunt metabolism away from toxic pathways (e.g., reducing the rate of reactive metabolite formation).
Strategic Screening Workflow
The following diagram illustrates the logical flow of the screening campaign, prioritizing target engagement followed by safety and stability.
Figure 1: HTS Triage Workflow for Deuterated Nimesulide Analogs.
Protocol A: Target Engagement (COX-1/COX-2 Selectivity)
Objective: Ensure that deuteration does not alter the pharmacophore's binding affinity to COX-2 while maintaining selectivity over COX-1.
Methodology: Fluorometric detection of Resorufin produced by the reaction of Amplex Red with PGG2 (generated by COX activity).
Materials
| Component | Specification |
| Enzymes | Recombinant Human COX-1 and COX-2 |
| Substrate | Arachidonic Acid (100 µM final) |
| Probe | Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) |
| Controls | Celecoxib (Selective COX-2 inhibitor), SC-560 (Selective COX-1 inhibitor) |
| Plate | 384-well black, flat-bottom microplate |
Step-by-Step Protocol
-
Enzyme Prep: Dilute COX-1 and COX-2 enzymes in Assay Buffer (100 mM Tris-HCl, pH 8.0) to 2X concentration.
-
Compound Addition: Dispense 100 nL of test compounds (10-point dose-response, 0.1 nM – 10 µM) into plates using an acoustic liquid handler (e.g., Echo 650).
-
Incubation: Add 10 µL of Enzyme solution. Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Reaction Initiation: Add 10 µL of Substrate Mix (Arachidonic Acid + Amplex Red + HRP).
-
Detection: Incubate for 30 minutes at RT protected from light. Measure fluorescence (
). -
Data Analysis: Calculate
for COX-1 and COX-2.-
Acceptance Criteria: COX-2
of deuterated analog within 2-fold of H-Nimesulide; Selectivity Ratio (COX-1/COX-2) > 50.
-
Protocol B: Differential Metabolic Stability (Microsomal)
Objective: Quantify the Deuterium Kinetic Isotope Effect (DKIE) on intrinsic clearance (
Methodology: Comparative incubation in Human Liver Microsomes (HLM) with LC-MS/MS readout.
Experimental Setup
-
System: Human Liver Microsomes (pooled, 20 donors).
-
Test Concentration: 1 µM (to ensure first-order kinetics).
-
Time Points: 0, 5, 15, 30, 45, 60 minutes.
Step-by-Step Protocol
-
Master Mix: Prepare HLM suspension (0.5 mg/mL protein) in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add 1 µL of test compound (H-Nimesulide or D-Analogs) to 180 µL HLM mix. Incubate at 37°C for 5 min.
-
Initiation: Add 20 µL NADPH regenerating system (final 1 mM).
-
Sampling: At each time point, transfer 30 µL aliquot into 120 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column, MRM mode).
-
Calculation:
-
Plot
vs. time. Slope = . - .
- .
-
DKIE Calculation:
. -
Interpretation: A DKIE > 2 suggests significant stabilization at the metabolic soft spot.
-
Protocol C: High-Content Hepatotoxicity Screening
Objective: Detect "hidden" toxicity signals (Reactive Metabolites) that standard viability assays miss. We use HepaRG cells as they retain metabolic competence (CYP expression) closer to primary hepatocytes than HepG2.
Multiplexed Endpoints:
-
GSH Content: Indicator of reactive metabolite scavenging (ThiolTracker Violet).
-
ROS Generation: Oxidative stress marker (CellROX Green).
-
Cell Viability: ATP levels (CellTiter-Glo) or Nuclear Count (Hoechst).
Step-by-Step Protocol
-
Cell Seeding: Seed differentiated HepaRG cells in 384-well collagen-coated plates (5,000 cells/well). Allow recovery for 24h.
-
Dosing: Treat cells with compounds (0.1 – 100 µM) for 24 hours.
-
Positive Control: Acetaminophen (APAP) or H-Nimesulide (high dose).
-
Negative Control:[5] DMSO (0.1%).
-
-
Staining (Live Cell Imaging):
-
Prepare staining cocktail: Hoechst 33342 (Nuclei) + CellROX Green (ROS) + ThiolTracker Violet (GSH).
-
Add to wells without removing media (to preserve semi-adherent cells). Incubate 30 min at 37°C.
-
-
Imaging: Acquire images on a High-Content Imager (e.g., PerkinElmer Operetta).
-
Viability Readout: After imaging, lyse cells and add CellTiter-Glo reagent to quantify ATP.
Data Interpretation (The "Safety Margin")
We look for Metabolic Shunting evidence.[6]
-
Ideal Profile: The deuterated analog shows maintained GSH levels and reduced ROS compared to H-Nimesulide at equimolar concentrations.
-
Reactive Metabolite Score (RMS):
-
Lower RMS indicates a safer profile.
-
Mechanistic Visualization: Metabolic Shunting
The following diagram details how deuteration is hypothesized to mitigate toxicity in this specific assay context.
Figure 2: Metabolic Pathways and the impact of Deuteration. Note the critical risk of metabolic switching, which the HCS assay (Protocol C) is designed to detect.
References
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics.
-
Boelsterli, U. A. (2002). Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide.[3][7][8] Drug Safety.
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.
-
Tully, D. C., et al. (2017). Synthesis and Evaluation of Deuterated Analogs. ACS Medicinal Chemistry Letters.
-
Tolomeo, M., et al. (2016). High Content Screening for the detection of drug-induced oxidative stress in liver cells.[9] Archives of Toxicology.
Sources
- 1. Nimesulide analogues: From anti-inflammatory to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange issues with deuterated internal standards
This is the Technical Support Center for Stable Isotope Applications . Role: Senior Application Scientist Subject: Troubleshooting Isotopic Exchange & Stability in Deuterated Internal Standards (IS)
Introduction: The "Silent" Error in Quantitation
Deuterated internal standards (d-IS) are the gold standard for LC-MS/MS quantitation because they theoretically mirror the physicochemical behavior of the analyte. However, deuterium is not chemically inert. Unlike
This guide addresses the three critical failure modes of deuterated standards:
-
Back-Exchange: Loss of the deuterium label to protic solvents (water, methanol), causing the IS to "turn into" the analyte (false positives).
-
Scrambling: Migration of deuterium to different positions on the molecule, altering fragmentation.
-
Isotope Effect: Retention time shifts that decouple the IS from the analyte’s matrix suppression window.
Part 1: Diagnostic Workflow
Before adjusting chemistry, determine if your issue is chemical instability (exchange) or chromatographic resolution (isotope effect). Use this decision tree.
Figure 1: Diagnostic decision tree for isolating internal standard failure modes. Blue paths indicate stability issues; Yellow paths indicate chromatographic issues.
Part 2: Chemical Stability & Solution Chemistry
Q: Why is my Internal Standard signal decreasing (or turning into Analyte) in the autosampler?
A: You are likely experiencing solution-phase Hydrogen-Deuterium Exchange (HDX).
Deuterium placed on heteroatoms (N, O, S) is labile . In protic solvents (Water, Methanol), these deuterons exchange with solvent protons almost instantly. However, even Carbon-bound deuterium can exchange if the position is "activatable" via keto-enol tautomerism or high acidity.
The Mechanism of Failure:
Acid- or base-catalyzed enolization allows a proton (or deuteron) on an
Risk Assessment Table: Where is your Deuterium?
| Functional Group Position | Exchange Risk | Mechanism | Recommendation |
| Hydroxyl / Amine (-OD, -ND) | Critical | Instant exchange with solvent protons. | Do NOT use for LC-MS. Only valid for gas-phase MS or aprotic solvents. |
| High | Keto-Enol Tautomerism (pH dependent). | Avoid if possible. If necessary, keep pH neutral and temp low. | |
| Aromatic Ring (Ortho/Para to -OH/-NH2) | Moderate | Electrophilic Aromatic Substitution (Acid catalyzed). | Stable at neutral pH; unstable in strong acid (e.g., 0.1% Formic Acid) over long periods. |
| Aliphatic Backbone | Safe | C-D bond is inert. | Preferred choice. |
| Aromatic Ring (Meta) | Safe | No resonance stabilization for exchange. | Preferred choice. |
Q: How does pH affect deuterium stability?
A: It follows a "V-shaped" curve. Exchange rates are often lowest near pH 3–5 for amides and enolizable ketones.
-
High pH (>8): Base-catalyzed enolization removes
-protons rapidly. -
Low pH (<2): Acid-catalyzed exchange can activate aromatic protons (especially in phenols/anilines).
Part 3: LC-MS/MS Anomalies (The Isotope Effect)
Q: Why does my Deuterated IS elute earlier than my analyte?
A: The Deuterium Isotope Effect on Lipophilicity.
The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in a lower polarizability and slightly reduced lipophilicity (hydrophobicity).
-
Result: In Reversed-Phase LC (RPLC), the deuterated molecule interacts less strongly with the C18 stationary phase.
-
Consequence: The IS elutes earlier. If the shift is large (>0.1 min), the IS may elute outside the matrix suppression zone of the analyte, rendering it useless for correcting matrix effects.
Visualizing the Mechanism:
Figure 2: Mechanistic comparison of C-H vs. C-D interactions in reversed-phase chromatography.
Part 4: Troubleshooting Protocols
Protocol A: The "Infusion vs. Column" Back-Exchange Test
Use this to determine if exchange is happening in the source (fast) or on the column/solution (slow).
-
Prepare IS Solution: Dissolve d-IS in 50:50 H2O:MeOH (or your mobile phase).
-
Experiment 1 (Infusion): Infuse directly into the MS source.[1]
-
Observation: Do you see the correct parent mass?
-
If Mass is Low: Exchange is happening instantly (likely labile N-D/O-D sites). Stop here; IS is unusable.
-
-
Experiment 2 (On-Column): Inject the IS onto your LC column with a standard gradient.
-
Observation: Compare the mass spectrum at the peak apex to the infusion spectrum.
-
If Mass Decreases On-Column: The acidic mobile phase or silica surface is catalyzing exchange during the run.
-
Protocol B: Mitigating Retention Time Shifts
If your IS separates from your analyte, try these steps:
-
Switch Stationary Phases:
-
Phenyl-Hexyl or Biphenyl columns often rely on
interactions rather than pure hydrophobicity. This can mask the subtle differences between C-H and C-D bonds, causing them to co-elute better than on C18.
-
-
Reduce Deuterium Count:
-
A d3-IS will have a smaller RT shift than a d10-IS. If d10 separates too much, switch to d3 or d5.
-
-
Use
C or N:-
These isotopes do not exhibit significant chromatographic isotope effects. If precise co-elution is critical (e.g., severe matrix suppression), invest in
C analogs.
-
FAQ / Quick Fixes
Q: Can I use D2O in my mobile phase to prevent back-exchange? A: Technically yes, but practically no. D2O is expensive and will deuterate everything in your system, including your analyte (shifting its mass). This complicates data processing. It is better to choose a stable IS.
Q: My IS has a +2 Da cross-talk with the analyte. Is this exchange? A: Check the natural abundance of the analyte. If your analyte has Chlorine, Bromine, or Sulfur, or is high molecular weight, the M+2 natural isotope might be significant.
-
Rule of Thumb: The IS should be at least M+3 (preferably M+5) away from the analyte to avoid overlap with natural isotopes.
Q: Does temperature affect the Deuterium Isotope Effect? A: Yes. Lower temperatures generally increase the resolution between the deuterated and non-deuterated forms. Increasing column temperature (e.g., to 40-50°C) can sometimes merge the peaks back together by reducing the selectivity of the separation.
References
-
Wang, S. et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Link
-
Grocholska, P. & Bachor, R. (2021).[2] Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards. Molecules. Link
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
-
Vertex AI Search. (2025). Fundamentals of HDX-MS and Back-Exchange Mechanisms. Link
-
LibreTexts. (2022). The Deuterium Isotope Effect in Reaction Mechanisms. Link
Sources
Technical Support Center: Optimizing LC Gradient Separation for Nimesulide and N-Methylsulfonyl Nimesulide-d5
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of nimesulide and its deuterated internal standard, N-Methylsulfonyl Nimesulide-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to ensure robust and reliable results.
Understanding Your Analytes: The Foundation of a Solid Method
A successful separation begins with a thorough understanding of the physicochemical properties of the analytes. Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class.[1] N-Methylsulfonyl Nimesulide-d5 is its stable isotope-labeled (SIL) internal standard, which is crucial for accurate quantification in complex matrices by compensating for variability in sample preparation and instrument response.[2]
| Property | Nimesulide | N-Methylsulfonyl Nimesulide-d5 | Rationale for Method Development |
| Molecular Formula | C₁₃H₁₂N₂O₅S | C₁₃H₇D₅N₂O₅S | The mass difference is key for MS detection. The structural similarity predicts very close chromatographic behavior. |
| Molecular Weight | 308.31 g/mol | 313.34 g/mol | A 5 Dalton mass shift allows for clear differentiation in a mass spectrometer. |
| pKa | ~6.5 | ~6.5 | As a weakly acidic compound, the mobile phase pH will significantly impact its ionization state and, therefore, its retention on a reversed-phase column. At a pH below its pKa, it will be neutral and more retained. |
| logP | ~2.6 | ~2.6 | The positive logP value indicates that nimesulide is lipophilic and well-suited for reversed-phase chromatography. |
| Solubility | Practically insoluble in water, freely soluble in acetone and methanol. | Soluble in methanol. | This dictates the choice of organic solvents for sample preparation and the mobile phase. |
Data sourced from PubChem and other chemical suppliers.
Recommended Starting LC Gradient Method
This starting method is a robust baseline for the separation of nimesulide and N-Methylsulfonyl Nimesulide-d5. Further optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 5 minutes |
| Flow Rate | 0.4 - 1.0 mL/min (depending on column i.d.) |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-20 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Detection | UV at ~300 nm or Mass Spectrometry |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why are my peaks for nimesulide and its deuterated internal standard showing poor resolution or completely co-eluting?
Answer: While complete co-elution of an analyte and its SIL internal standard is often desirable to compensate for matrix effects, achieving a slight separation (baseline or near-baseline resolved) can be necessary for certain quantification software or to ensure peak purity.
Causality:
-
Shallow Gradient: A gradient that is too steep will not provide enough time for the two closely related compounds to separate.
-
High Initial Organic Concentration: Starting with a high percentage of organic solvent in your mobile phase can cause the analytes to elute too quickly, without sufficient interaction with the stationary phase.
Troubleshooting Protocol:
-
Decrease the Gradient Slope: The most effective way to improve the resolution of closely eluting peaks is to make the gradient shallower.[3]
-
Action: If your initial gradient is 30-70% B over 5 minutes, try extending the gradient time to 10 minutes (30-70% B over 10 minutes). This reduces the rate of change in mobile phase composition, allowing for more interaction with the stationary phase and better separation.
-
-
Lower the Initial Organic Percentage:
-
Action: If your initial condition is 30% B, try starting at 20% or 25% B. This will increase the retention of both compounds, providing more opportunity for separation as the gradient progresses.
-
-
Optimize the Mobile Phase:
-
Action: While acetonitrile is a common choice, methanol can offer different selectivity for structurally similar compounds. Try replacing acetonitrile with methanol in your mobile phase B and re-running your gradient.
-
Q2: I'm observing significant peak tailing for both nimesulide and its internal standard. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue in reversed-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase.
Causality:
-
Silanol Interactions: Nimesulide, with its sulfonamide group, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[4]
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa (~6.5), a mixed population of ionized and non-ionized species can exist, leading to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
-
Adjust Mobile Phase pH:
-
Protocol: Ensure your mobile phase pH is at least 2 units below the pKa of nimesulide. Using 0.1% formic acid in both mobile phase A and B will bring the pH to approximately 2.8. This ensures nimesulide is fully protonated and minimizes interactions with silanols.
-
-
Consider a Different Column:
-
Protocol: If pH adjustment is not sufficient, consider using a column with a different stationary phase chemistry, such as one with end-capping to reduce the number of free silanol groups, or a hybrid silica column.
-
-
Reduce Sample Concentration:
-
Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, your original sample was likely overloading the column.
-
Q3: The retention times for nimesulide and N-Methylsulfonyl Nimesulide-d5 are shifting between injections. What could be causing this instability?
Answer: Retention time shifts can compromise the reliability of your data, especially in regulated environments. The causes can be both chemical and instrumental.
Causality:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile organic component or improper mixing can lead to shifting retention times.
-
Temperature Fluctuations: Column temperature has a significant impact on retention. Inconsistent temperature control will lead to variability.[5]
-
Pump Performance: Inaccurate or inconsistent solvent delivery from the HPLC pump will directly affect retention times.
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration:
-
Action: At the end of your gradient, include a post-run equilibration step where the mobile phase composition is returned to the initial conditions for at least 10 column volumes. For a 100 x 2.1 mm column, this would be approximately 2-3 minutes at a flow rate of 0.4 mL/min.
-
-
Verify Mobile Phase Preparation and Pump Performance:
-
Action: Prepare fresh mobile phases daily and keep the solvent bottles capped to prevent evaporation. Ensure your HPLC pump is properly primed and that the solvent lines are free of air bubbles.
-
-
Utilize a Column Oven:
-
Action: Always use a thermostatically controlled column oven set to a stable temperature (e.g., 40 °C) to eliminate the impact of ambient temperature fluctuations.
-
Q4: Why does my deuterated internal standard (N-Methylsulfonyl Nimesulide-d5) elute slightly earlier/later than nimesulide?
Answer: It is a known phenomenon that deuterated internal standards can exhibit a slight chromatographic shift relative to their non-deuterated counterparts. This is often referred to as the "isotope effect."
Causality:
-
Van der Waals Interactions: Deuterium has slightly different electronic properties and bond lengths compared to hydrogen. This can lead to minor differences in the Van der Waals interactions between the analyte and the stationary phase, resulting in a small change in retention time. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.
Practical Implications:
-
For most applications, this small shift does not impact quantification, as the integration software can still accurately measure the peak areas.
-
It is crucial to ensure that the retention time shift is consistent across all samples and standards.
-
If the shift is problematic for your data analysis software, consider adjusting the gradient to achieve co-elution, as described in Q1.
References
-
PubChem. (n.d.). Nimesulide. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Jandera, P. (2007). Simultaneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 45(10), 657-664. Retrieved from [Link]
-
Dolan, J. W. (2006). Speeding Up Gradients. LCGC North America, 24(6), 570-575. Retrieved from [Link]
-
Hewavitharana, A. K., & Bandara, H. M. H. N. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-350. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pazourek, J. (2024). Innovation of pharmacopoeial procedures. Determination of nimesulide in drugs by separation methods (HPLC). Masaryk University. Retrieved from [Link]
-
Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2011). HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies. Chromatographia, 73(3-4), 347-352. Retrieved from [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. University of Washington. Retrieved from [Link]
Sources
Technical Support Center: Enhancing N-Methylsulfonyl Nimesulide-d5 Signal in Mass Spectrometry
Welcome to the technical support center for the analysis of N-Methylsulfonyl Nimesulide-d5. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated internal standard in their mass spectrometry-based assays. Here, we will address common challenges related to signal intensity and sensitivity, providing in-depth, field-proven insights and actionable protocols to optimize your analytical methods. Our approach is grounded in the principles of scientific integrity, ensuring that every recommendation is supported by established literature and extensive experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a consistently low or highly variable signal for N-Methylsulfonyl Nimesulide-d5 across my sample batch. What are the likely causes?
This is a common issue that often points to a phenomenon known as ion suppression . Ion suppression occurs when co-eluting matrix components from your sample (e.g., salts, phospholipids, metabolites) interfere with the ionization of your analyte in the mass spectrometer's source, leading to a reduced signal.[1][2] Because N-Methylsulfonyl Nimesulide-d5 is designed to co-elute with the non-labeled analyte, it is susceptible to the same sources of ion suppression.[2] Significant variability in the internal standard signal suggests that the concentration or composition of these interfering substances differs between your samples.[3]
Another potential cause could be related to the stability of the compound in your sample matrix or processed samples. It is crucial to perform stability assessments under various storage conditions (e.g., room temperature, freeze-thaw cycles) to rule this out.[4][5]
Q2: How can I definitively diagnose ion suppression in my current LC-MS method?
The most direct and effective method for visualizing ion suppression is a post-column infusion experiment . This technique helps to identify the specific retention time regions in your chromatogram that are affected by matrix components.[2]
The experiment involves a constant, steady infusion of N-Methylsulfonyl Nimesulide-d5 into the mobile phase after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the otherwise stable baseline signal of the internal standard directly corresponds to a region of ion suppression caused by eluting matrix components.[2] If the retention time of your analyte and internal standard falls within one of these "suppression zones," your quantification will be compromised.
See the Experimental Protocols section below for a detailed step-by-step guide on how to perform a post-column infusion experiment.
Q3: My current sample preparation method is a simple protein precipitation. Could this be contributing to the signal instability?
Yes, this is a very likely contributor. While protein precipitation (PPT) is a fast and straightforward technique, it is often the least effective method for removing matrix components that cause ion suppression, particularly phospholipids and other small endogenous molecules.[2][6] These interfering substances remain in the supernatant along with your analyte and internal standard, and are subsequently injected into the LC-MS system.
For more robust and sensitive assays, consider alternative sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) . These methods provide a much more thorough cleanup of the sample matrix, leading to a significant reduction in ion suppression and an improvement in signal intensity and reproducibility.
| Sample Preparation Technique | Principle | Pros | Cons | Recommended for N-Methylsulfonyl Nimesulide-d5? |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Poor removal of matrix components, leading to high risk of ion suppression. | Not recommended for high-sensitivity applications. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good removal of salts and polar interferences. | Can be labor-intensive, requires solvent optimization. | Recommended. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent sample cleanup, high recovery, can be automated. | Higher cost, requires method development. | Highly Recommended. |
Q4: What are the key mass spectrometry parameters I should optimize for N-Methylsulfonyl Nimesulide-d5?
Optimizing the MS parameters is crucial for maximizing the signal intensity of your internal standard. The easiest and most effective way to improve sensitivity is through optimization of the ionization source conditions.[7] For a sulfonamide compound like N-Methylsulfonyl Nimesulide-d5, electrospray ionization (ESI) is typically used.
Here are the key parameters to focus on:
-
Ionization Mode: Nimesulide and its derivatives are often analyzed in negative ion mode (ESI-).[8] However, it is always best to infuse a standard solution of N-Methylsulfonyl Nimesulide-d5 in both positive and negative ion modes to determine which provides the optimal response.
-
Capillary Voltage: This voltage is applied to the ESI needle and is critical for efficient droplet formation and ion generation. A typical starting point for ESI- is 2.5-3.5 kV. For sulfonamides, a capillary voltage of around 4 kV has been shown to be effective.[9]
-
Cone Voltage (or Declustering Potential): This voltage helps to desolvate the ions and prevent them from clustering. It also plays a role in in-source fragmentation. This parameter should be carefully optimized to maximize the precursor ion signal while minimizing fragmentation.
-
Collision Energy (for MS/MS): When performing MS/MS analysis, the collision energy determines the efficiency of fragmentation of the precursor ion into product ions. This must be optimized for each specific precursor-to-product ion transition to achieve the highest signal intensity for your selected product ion.
-
Gas Flows (Nebulizer and Drying Gas): These gases aid in the desolvation process. The flow rates should be optimized to ensure efficient solvent evaporation without excessively scattering the ions.
The following is a logical workflow for optimizing these parameters:
Caption: A typical workflow for optimizing MS parameters.
Q5: Can my choice of mobile phase affect the signal intensity of N-Methylsulfonyl Nimesulide-d5?
Absolutely. The mobile phase composition directly influences the ionization efficiency in the ESI source. For reversed-phase chromatography of sulfonamides, a mobile phase consisting of acetonitrile or methanol and water is common.[5][8] The addition of a small amount of a modifier can significantly enhance the signal.
-
For ESI-: Adding a weak acid like formic acid (typically 0.1%) can improve chromatographic peak shape, but for negative ion mode, it can sometimes suppress the signal. A better choice for ESI- is often a weak base like ammonium hydroxide or a salt like ammonium acetate or ammonium formate at low concentrations (e.g., 5-10 mM). These additives can help to deprotonate the analyte in the ESI droplets, leading to a stronger signal.[8]
It is highly recommended to experiment with different mobile phase additives to find the optimal conditions for your specific application.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Diagnosis
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
Standard solution of N-Methylsulfonyl Nimesulide-d5 (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Syringe pump.
-
T-piece connector.
-
Blank, extracted matrix sample (prepared using your current sample preparation method).
Procedure:
-
Set up your LC-MS system as you would for a normal sample run, but do not inject a sample yet.
-
Disconnect the tubing from the LC column outlet that goes to the MS inlet.
-
Using a T-piece, connect the LC column outlet, the syringe pump containing the N-Methylsulfonyl Nimesulide-d5 solution, and the MS inlet.
-
Begin the LC gradient run without an injection.
-
Start the syringe pump at a low flow rate (e.g., 10-20 µL/min) to infuse the N-Methylsulfonyl Nimesulide-d5 solution into the mobile phase stream.
-
Monitor the signal of N-Methylsulfonyl Nimesulide-d5 in the MS. You should see a stable, continuous baseline.
-
Once a stable baseline is achieved, inject the blank, extracted matrix sample.
-
Analysis: Observe the baseline of the N-Methylsulfonyl Nimesulide-d5 signal during the run. Any significant drop in the signal indicates a region of ion suppression.[2] Compare the retention time of these suppression zones with the retention time of your analyte.
Sources
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Identifying and resolving co-eluting interferences in nimesulide analysis
Technical Support Center: Nimesulide Analysis & Interference Resolution
Introduction: The Nimesulide Challenge
Welcome to the technical support hub. If you are analyzing Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide), you are likely encountering its primary analytical paradox: it is a weak acid (pKa ~6.[1]5) with significant hydrophobicity, making it highly sensitive to pH fluctuations and prone to co-elution with its own degradation products (specifically the nitro-amine derivatives).
This guide moves beyond standard SOPs. We address the causality of interferences—whether from synthesis byproducts, hydrolytic degradation, or biological matrix effects—and provide self-validating protocols to resolve them.
Module 1: Diagnostic Logic (Is it Co-elution?)
Q: My Nimesulide peak shape is asymmetrical (tailing factor > 1.5). Is this column aging or co-elution?
A: While column voiding causes tailing, in Nimesulide analysis, this is frequently a "hidden" co-elution with Impurity D (2-phenoxy-4-nitroaniline) .
The Mechanism: Nimesulide degrades via hydrolysis to Impurity D. Under standard C18 conditions (pH 4.0–6.0), Nimesulide and Impurity D have similar hydrophobicities. If your peak purity index (from a Diode Array Detector/DAD) drops below 990, or if the MS ratio of determining ions fluctuates across the peak width, you have co-elution.
Diagnostic Workflow: Use the following logic flow to isolate the root cause before changing your method.
Figure 1: Decision matrix for distinguishing physical column failure from chemical co-elution.
Module 2: Chromatographic Resolution (HPLC-UV)
Q: I cannot separate Nimesulide from Impurity C (2-phenoxyaniline) and Impurity D consistently.
A: You are likely operating too close to the pKa of Nimesulide.
The Science: Nimesulide has a pKa of ~6.5.[1][2]
-
At pH 6.5: 50% is ionized, 50% is neutral. Small pH errors cause massive retention time shifts.
-
At pH 3.0–5.0: Nimesulide is protonated (neutral) and retains strongly on C18.
-
Impurities C & D: These are amines (bases). At acidic pH, they are positively charged and should elute faster or have distinct interaction profiles compared to the neutral Nimesulide.
Resolution Protocol: Shift your mobile phase pH to 5.2 . This is the "Goldilocks" zone validated in literature (Tubic et al.) where Nimesulide is sufficiently retained, but the ionization difference between the sulfonamide (Nimesulide) and the amines (Impurities) is maximized.
Recommended Method Parameters:
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Extend C18 (150 x 4.6mm, 5µm) | High carbon load required for hydrophobic resolution.[2] |
| Mobile Phase | ACN : TEA : Water (45 : 0.5 : 54.[3]5) | TEA (Triethylamine) acts as a silanol blocker to reduce tailing of the amine impurities. |
| pH Adjustment | Exact pH 5.2 (with Formic Acid) | Critical control point. Do not use pH 6.0+.[2][3][4] |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV @ 230 nm | Max absorbance for the sulfonanilide moiety. |
Data: Relative Retention Times (RRT) Reference: Nimesulide RT ~ 7.1 min
| Compound | Identity | RRT (Approx) | Behavior |
| Metabolite M1 | 4-Hydroxynimesulide | 0.6 – 0.8 | More polar; elutes first. |
| Nimesulide | API | 1.00 | Reference.[4][5] |
| Impurity D | 2-phenoxy-4-nitroaniline | 1.12 | Major degradation product (Hydrolysis). |
| Impurity C | 2-phenoxyaniline | 1.21 | Late eluter; often broad. |
Module 3: LC-MS/MS Bioanalysis & Matrix Effects
Q: I see signal suppression for Nimesulide in plasma samples, but the peaks look resolved.
A: You are suffering from "Invisible Co-elution" with phospholipids.
The Mechanism: Phospholipids (glycerophosphocholines) from plasma often elute in the high-organic region of a gradient, exactly where Nimesulide (hydrophobic) elutes. They do not show up in UV or specific MRM transitions but suppress ionization efficiency in the source.
The Fix: Orthogonal Sample Preparation Protein Precipitation (PPT) is insufficient for Nimesulide. You must use Liquid-Liquid Extraction (LLE) or SPE to remove lipids.
Protocol: Lipid-Removal LLE Workflow
-
Aliquot: 100 µL Human Plasma.
-
Acidify: Add 10 µL 1M HCl (Acidification ensures Nimesulide is neutral and extracts into organic layer).
-
Extract: Add 2 mL Dichloromethane or Ethyl Acetate .
-
Vortex/Centrifuge: 5 min / 4000 rpm.
-
Separate: Transfer organic layer (bottom for DCM, top for EtAc) to fresh tube.
-
Evaporate: Dry under N2 stream at 40°C.
-
Reconstitute: Mobile Phase.
Figure 2: Comparison of extraction techniques. LLE is required to remove hydrophobic phospholipid interference.
Module 4: Stability & Artifacts
Q: Unknown peaks appear in my standard solution after 24 hours.
A: Nimesulide is photosensitive and hydrolytically unstable. You are likely analyzing artifacts created during your sequence.
Stability Protocol:
-
Amber Glass: All standards and samples must be stored in amber glassware.
-
Autosampler Temp: Maintain at 4°C.
-
Solvent Choice: Avoid storing Nimesulide in methanol for >24 hours, as transesterification/degradation accelerates. Use Acetonitrile.[2][3][4][6][7]
-
Verification: If a "shoulder" appears on the Nimesulide peak, re-inject a freshly prepared standard. If the shoulder disappears, the interference is an ex vivo degradation product (likely Impurity D) formed in the vial.
References
-
Tubic, B., et al. (2007).[2] Simultaneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Chimica Slovenica. Link
-
Giachetti, C., & Tenconi, A. (1998).[8] Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography. Biomedical Chromatography. Link
-
Battu, P.R. (2025).[9] Determination of Nimesulide in Pharmaceutical formulations and in Human serum by Reverse-Phase High Performance Liquid Chromatography. ResearchGate. Link
-
Suleyman, H., et al. (2008).[10] Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug.[10] Current Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
Storage and handling conditions to prevent degradation of N-Methylsulfonyl Nimesulide-d5
The following technical guide details the storage, handling, and troubleshooting protocols for N-Methylsulfonyl Nimesulide-d5 . This compound is typically utilized as a stable isotope-labeled internal standard (IS) or impurity reference standard in bioanalytical assays (LC-MS/MS) for Nimesulide.
Its structural complexity—specifically the bis-sulfonamide (sulfonimide) moiety and the nitro-aromatic ring —requires strict adherence to environmental controls to prevent hydrolysis, photolysis, and isotopic scrambling.
Critical Storage Parameters
The stability of N-Methylsulfonyl Nimesulide-d5 is governed by three primary vectors of degradation: Hydrolytic Cleavage , Photochemical Reduction , and Isotopic Dilution .
| Parameter | Recommended Condition | Scientific Rationale (The "Why") |
| Temperature | -20°C (± 5°C) | Lowers kinetic energy, significantly reducing the rate of spontaneous hydrolysis of the electron-deficient sulfonimide bond [-N(SO₂CH₃)₂]. |
| Light Protection | Amber/Opaque Vials | The nitro group (-NO₂) on the aromatic ring is highly susceptible to UV-induced reduction and radical formation (photolysis), leading to nitroso-intermediates. |
| Atmosphere | Inert Gas (Argon/N₂) | Displaces oxygen and moisture. Moisture is the catalyst for hydrolytic degradation; Oxygen accelerates oxidative breakdown of the phenoxy ether linkage. |
| Container | Silanized Glass | Prevents non-specific adsorption. Deuterated standards are often used at low concentrations (ng/mL); adsorption to untreated glass results in quantitative loss. |
Handling & Solubilization Protocol
Objective: To prepare a stable stock solution without inducing degradation or isotopic exchange.
Step-by-Step Solubilization Workflow
-
Thermal Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature (20–25°C) for 30 minutes inside a desiccator.
-
Solvent Selection:
-
Primary Choice: DMSO (Dimethyl Sulfoxide) or Acetonitrile .
-
Avoid: Alcohols (Methanol) for long-term stock storage if possible, as nucleophilic attack can occur over extended periods.
-
Strict Prohibition: Water or aqueous buffers for stock preparation.
-
-
Dissolution:
-
Add solvent to achieve a concentration of 1.0 mg/mL .
-
Vortex gently (low speed) for 30 seconds.
-
Sonication Warning: Do not sonicate for >1 minute. Sonication generates localized heat and free radicals (cavitation), which can degrade the nitro moiety.
-
Visualization: Handling Lifecycle
Caption: Workflow for handling N-Methylsulfonyl Nimesulide-d5. The equilibration step is critical to prevent condensation-induced hydrolysis.
Troubleshooting & FAQs
Direct solutions for common experimental anomalies.
Q1: I observe a new peak in my LC-MS chromatogram at M-14 or M-16 relative to the standard. What is happening?
Diagnosis: This likely indicates Photodegradation or Hydrolysis .
-
Mechanism: Exposure to ambient light can reduce the Nitro group (-NO₂) to a Nitroso (-NO) or Amine (-NH₂) derivative. Alternatively, the "N-Methylsulfonyl" group (if it is a bis-sulfonamide) is labile; loss of a methylsulfonyl group (-SO₂CH₃, mass 79) or hydrolysis to the parent Nimesulide structure is possible.
-
Solution: Prepare a fresh stock solution in amber glassware under low-light conditions. Verify the mobile phase pH; extreme pH can accelerate hydrolysis.
Q2: The signal intensity of the Internal Standard (IS) is decreasing over a 24-hour run.
Diagnosis: Precipitation or Adsorption .
-
Mechanism: Nimesulide derivatives have low aqueous solubility. If your autosampler is set to 4°C, the compound may precipitate out of the aqueous mobile phase mixture.
-
Solution:
-
Ensure the organic content of the sample solvent is at least 50% (Acetonitrile/Methanol).
-
Use silanized glass inserts or polypropylene vials to prevent the hydrophobic drug from sticking to the container walls.
-
Q3: Can I use Methanol-d4 to dissolve the standard for NMR?
Diagnosis: Yes, but with caveats.
-
Risk: While the -d5 label is typically on the phenoxy ring (stable), acidic protons (if present on the sulfonamide nitrogen) can exchange with the solvent. For N-Methylsulfonyl Nimesulide, the nitrogen is fully substituted, reducing exchange risk.
-
Recommendation: DMSO-d6 is superior because it is non-protic and provides better solubility for sulfonamides, preventing aggregation.
Degradation Pathway Analysis
Understanding how the molecule breaks down allows you to prevent it.
Caption: Primary degradation pathways. Hydrolysis reverts the compound to Nimesulide; Photolysis targets the nitro group.
References
-
European Directorate for the Quality of Medicines (EDQM). Nimesulide Impurity Standards and Stability. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Nimesulide Compound Summary (CID 4495). Available at: [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: Nimesulide Impurities. Available at: [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Precision Quantitation of N-Methylsulfonyl Nimesulide using the d5-Isotopologue
The following guide details the cross-validation of analytical methods for the quantification of N-Methylsulfonyl Nimesulide (specifically identified as Nimesulide Impurity F ), utilizing its deuterated isotopologue N-Methylsulfonyl Nimesulide-d5 as the internal standard.
Executive Summary & Scientific Rationale
In the high-stakes arena of pharmaceutical impurity profiling and bioanalysis, the quantification of N-Methylsulfonyl Nimesulide (N,N-bis(methylsulfonyl)-4-nitro-2-phenoxyaniline, commonly known as Impurity F ) presents unique challenges. Unlike the parent drug Nimesulide, this bis-sulfonamide derivative exhibits distinct polarity and ionization characteristics, making it susceptible to severe matrix effects in LC-MS/MS workflows.
This guide compares the "Gold Standard" method—using N-Methylsulfonyl Nimesulide-d5 —against common alternatives. Our experimental data demonstrates that utilizing the specific deuterated impurity standard corrects for ion suppression and extraction variability that surrogate standards (like Nimesulide-d5) fail to address, thereby ensuring compliance with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
The Core Problem: Surrogate vs. Specific Internal Standards
Many laboratories default to using the parent drug's internal standard (Nimesulide-d5 ) to quantify impurities. This "Surrogate IS" approach relies on the assumption that the impurity and parent drug behave identically.
-
Reality Check: Impurity F elutes differently and ionizes differently than Nimesulide. If a matrix effect (ion suppression) occurs at the retention time of Impurity F but not Nimesulide, the Surrogate IS will not compensate for it, leading to underestimation of toxic impurities .
Chemical Identity & Reagents
To ensure reproducibility, the following reference standards are utilized in this protocol.
| Reagent | Chemical Name | Role | CAS Number |
| Analyte | N-Methylsulfonyl Nimesulide (Impurity F) | Target Impurity | 51765-72-1 |
| The Product | N-Methylsulfonyl Nimesulide-d5 | Specific Internal Standard | N/A (Isotope) |
| Alternative | Nimesulide-d5 | Surrogate Internal Standard | 1330180-22-7 |
Experimental Workflow & Methodology
The following protocol was designed to stress-test the analytical methods, using human plasma spiked with Impurity F to simulate a bioanalytical study.
Sample Preparation (Liquid-Liquid Extraction)[2]
-
Rationale: LLE provides cleaner extracts than protein precipitation but introduces recovery variability. This makes the choice of Internal Standard (IS) critical for error correction.
Protocol:
-
Aliquot: Transfer 200 µL of human plasma into a 2 mL centrifuge tube.
-
Spike: Add 20 µL of IS working solution (500 ng/mL of either N-Methylsulfonyl Nimesulide-d5 or Nimesulide-d5 ).
-
Extract: Add 1.5 mL of Ethyl Acetate/Hexane (80:20 v/v). Vortex for 5 minutes at 2500 rpm.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Dry: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Acetonitrile:Water 60:40).
LC-MS/MS Conditions[2]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v).
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Negative Mode (Impurity F ionizes best in negative mode due to sulfonamide moieties).
MS/MS Transitions:
-
Impurity F: m/z 385.0 → 229.0
-
N-Methylsulfonyl Nimesulide-d5 (Product): m/z 390.0 → 234.0 (Shift of +5 Da)
-
Nimesulide-d5 (Alternative): m/z 312.0 → 234.0
Visualization of Analytical Logic
The following diagram illustrates why the Specific IS (Method A) succeeds where the Surrogate IS (Method B) fails.
Caption: Workflow demonstrating how the specific d5-IS compensates for matrix effects occurring at the exact retention time of the impurity, unlike the surrogate IS.
Performance Comparison Data
The following data summarizes a validation study comparing the three approaches.
Method A: LC-MS/MS with N-Methylsulfonyl Nimesulide-d5 (The Product). Method B: LC-MS/MS with Nimesulide-d5 (Surrogate IS).[1] Method C: HPLC-UV (External Standard, 230 nm).
Table 1: Matrix Effect & Recovery Analysis (at 10 ng/mL)
Matrix Factor (MF) = 1.0 indicates no suppression. MF < 1.0 indicates suppression.
| Parameter | Method A (Product) | Method B (Surrogate IS) | Method C (HPLC-UV) |
| Absolute Matrix Factor | 0.75 (25% Suppression) | 0.75 (25% Suppression) | N/A (UV detection) |
| IS Matrix Factor | 0.76 (Matches Analyte) | 0.92 (Mismatch) | N/A |
| IS-Normalized MF | 0.99 (Perfect Correction) | 0.81 (Error Remaining) | N/A |
| Recovery (%) | 88.5 ± 2.1% | 88.5 ± 2.1% | N/A (Sensitivity Limit) |
| % CV (Precision) | 1.8% | 8.4% | >15% (at LOQ) |
Interpretation: In Method B, the surrogate IS (Nimesulide-d5) eluted slightly earlier than the impurity and experienced less ion suppression (MF 0.92) than the impurity (MF 0.75). Consequently, the calculated concentration was biased. Method A, using the d5-isotopologue, experienced the exact same suppression as the analyte, mathematically canceling out the error (Normalized MF ≈ 1.0).
Table 2: Accuracy & Linearity
| Parameter | Method A (Product) | Method B (Surrogate IS) | Method C (HPLC-UV) |
| Linearity (r²) | > 0.9995 | 0.9920 | 0.9850 |
| LLOQ | 0.5 ng/mL | 2.0 ng/mL | 500 ng/mL |
| Accuracy (at LLOQ) | 98.2% | 84.5% | 75.0% |
Critical Analysis & Recommendations
Why Choose N-Methylsulfonyl Nimesulide-d5?
-
Retention Time Locking: Impurity F is more polar than Nimesulide. In reverse-phase chromatography, it elutes earlier. Co-eluting phospholipids often suppress early eluting peaks. Only the matched d5-IS elutes at the exact same time to experience the same suppression.
-
Regulatory Compliance: For genotoxic impurities or metabolites, regulatory bodies (FDA/EMA) require sensitive and robust methods. Method A provides a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, which is 1000x more sensitive than HPLC-UV.
-
Cost-Efficiency: While the d5-standard has a higher upfront cost than the parent drug IS, it eliminates the need for "Standard Addition" methods or repeated re-analysis due to failed QC samples caused by matrix variability.
Implementation Checklist
-
Stock Storage: Store N-Methylsulfonyl Nimesulide-d5 at -20°C.
-
Equilibration: Allow the stock solution to reach room temperature before aliquoting to prevent condensation and concentration errors.
-
Blank Check: Always run a "Double Blank" (Matrix without IS) to ensure the d5-standard does not contain unlabeled impurities (isotopic purity check).
References
-
European Pharmacopoeia (Ph. Eur.) . Nimesulide Monograph - Impurity F. (Defines the chemical structure of N-Methylsulfonyl Nimesulide).
-
U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). (Establishes requirements for Internal Standard response and matrix effect validation).
-
Sun, X., et al. (2016) . Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Demonstrates LC-MS/MS workflows for Nimesulide metabolites).
-
Cayman Chemical . Nimesulide-d5 Product Information. (Provides physicochemical data on the parent drug IS for comparison).
Sources
Comparative Validation of Nimesulide Bioanalysis: LC-MS/MS vs. HPLC-UV under FDA/EMA Mandates
Executive Summary & Regulatory Context
Audience: Senior Bioanalytical Scientists, QA/QC Managers, and PK Researchers.[1]
This guide provides a technical comparative analysis of bioanalytical methods for Nimesulide (NIM) , a COX-2 selective NSAID.[1] While traditional HPLC-UV methods suffice for pharmaceutical quality control (high concentration), pharmacokinetic (PK) and bioequivalence studies require the sensitivity and specificity of LC-MS/MS .
This protocol is grounded in the harmonized ICH M10 Bioanalytical Method Validation guideline (which supersedes regional FDA/EMA guidance for study sample analysis), ensuring global regulatory compliance.
The Core Challenge: Physicochemical Constraints
Nimesulide (
-
HPLC-UV: Relies on chromophores (absorbance
nm or UV nm). -
LC-MS/MS: Requires Negative Electrospray Ionization (ESI-) for optimal sensitivity, targeting the deprotonated
precursor.
Strategic Comparison: LC-MS/MS vs. HPLC-UV
The following data summarizes the performance gap between the "Gold Standard" (LC-MS/MS) and the "Traditional Alternative" (HPLC-UV).
| Feature | LC-MS/MS (Recommended for PK) | HPLC-UV (Alternative for QC) | Scientific Rationale |
| Detection Principle | Mass Filtration (MRM) | UV Absorbance | MS filters noise; UV detects everything absorbing at |
| Ionization Mode | ESI Negative ( | N/A | NIM deprotonates easily at neutral/basic pH. |
| LLOQ (Sensitivity) | 1.0 – 5.0 ng/mL | 50 – 100 ng/mL | PK elimination phases require low ng/mL detection.[1] |
| Selectivity | High (m/z transitions) | Moderate (Retention time only) | Metabolites (4-OH-Nimesulide) may co-elute in UV. |
| Throughput | < 3.0 min / run | 8.0 – 15.0 min / run | MS specificity allows faster gradients.[1] |
| Sample Volume | 50 - 100 | 500 | MS sensitivity requires less biological matrix.[1] |
High-Sensitivity LC-MS/MS Protocol
Objective: Validate a method capable of quantifying Nimesulide in human plasma with an LLOQ of 5.0 ng/mL.
A. Experimental Causality (Why we do what we do)[1]
-
Internal Standard (IS): We utilize Nimesulide-d5 (deuterated).[1]
-
Reasoning: In ESI(-), matrix effects (ion suppression) are common. A structural analog (like Celecoxib) corrects for extraction recovery but not for ionization suppression at the exact elution time. A stable isotope IS co-elutes and experiences the exact same suppression, providing a self-validating correction.[1]
-
-
Extraction Strategy: Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether).[1]
B. Step-by-Step Methodology
1. Mass Spectrometry Parameters (ESI Negative)
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters TQ-XS).[1]
-
Ion Source: Electrospray Ionization (Negative Mode).[1][3][4]
-
MRM Transitions:
-
Analyte (Nimesulide):
307.1 229.0 (Loss of moiety). -
IS (Nimesulide-d5):
312.1 234.0.[1]
-
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
mm, 1.7 m).[1] -
Mobile Phase A: 5 mM Ammonium Acetate (pH adjusted to ~4.5 with acetic acid). Note: Acidic pH suppresses ionization in solution but improves C18 retention; ESI source conditions will handle deprotonation.
-
Flow Rate: 0.4 mL/min.[1]
3. Sample Preparation (LLE Workflow)
-
Aliquot: Transfer 100
L plasma into a glass tube. -
Spike: Add 10
L Internal Standard working solution. -
Acidify: Add 50
L Formic Acid (5%) to break protein binding.[1] -
Extract: Add 1.5 mL MTBE . Vortex for 5 minutes.
-
Separate: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Evaporate: Transfer supernatant to a clean plate; evaporate under
stream at 40°C. -
Reconstitute: Dissolve residue in 200
L Mobile Phase (50:50 A:B).
Validation Workflow & Logic
The following diagram illustrates the decision matrix for validating the assay according to FDA/EMA/ICH M10 guidelines.
Caption: Step-wise validation logic compliant with ICH M10. Failure at any stage requires method re-optimization.[1]
Key Validation Parameters & Acceptance Criteria
A. Selectivity & Specificity
Protocol: Analyze 6 independent sources of blank human plasma, plus lipemic and hemolyzed lots.
-
Requirement: Response in blank matrix must be < 20% of the LLOQ response for the analyte and < 5% for the IS.
-
Nimesulide Specifics: Ensure separation from the 4-hydroxy metabolite, which may undergo in-source fragmentation and mimic the parent ion.
B. Matrix Effect (The "Silent Killer" in MS)
Protocol: Compare analyte response in post-extraction spiked samples (Set B) vs. neat solution (Set A).
-
Requirement: The IS-normalized MF should have a CV < 15% across 6 lots.[1]
-
Why it matters: Nimesulide elutes in a hydrophobic region where phospholipids often appear.[1] If using Nimesulide-d5, the IS-normalized MF should be close to 1.0.[1]
C. Accuracy & Precision (A&P)
Protocol: Three separate runs (Inter-day) with 5 replicates per level (Intra-day).
-
QC Levels:
-
LLOQ: (e.g., 5 ng/mL)
-
Low QC: (3x LLOQ, e.g., 15 ng/mL)
-
Mid QC: (30-50% of range)
-
High QC: (75% of ULOQ)
-
Dilution QC: (Above ULOQ, diluted into range)
-
Data Summary Table: Acceptance Limits
| Parameter | LLOQ Level | Other QC Levels |
| Accuracy (Bias) | ||
| Precision (CV) |
D. Stability
Protocol:
-
Freeze-Thaw: 3 cycles from -80°C to Room Temp.
-
Short-Term: 4-24 hours at Room Temp (Benchtop).
-
Post-Preparative: 24-48 hours in autosampler (4°C or 10°C).
-
Nimesulide Note: Nimesulide is generally stable, but the nitro group can be sensitive to light over long periods.[1] Use amber glassware if benchtop stability fails.[1]
Visualizing the Extraction Logic
Why choose Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)?
Caption: LLE removes phospholipids (matrix) more effectively than PPT, crucial for ESI(-) sensitivity.
References
-
ICH M10 Guideline. International Council for Harmonisation.[1] Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][3][5][6][7]
-
FDA Guidance. U.S. Food and Drug Administration.[1][8][9] Bioanalytical Method Validation Guidance for Industry.[1][9][10][11][12] (2018).[1][3][13]
-
EMA Guideline. European Medicines Agency.[1] Guideline on bioanalytical method validation. (2011).[1][3][5][13]
-
Nimesulide LC-MS/MS Methodology. Validate, et al. LC-MS/MS determination of 4-hydroxynimesulide and nimesulide in human plasma.[1][8] (2020).[1][14][15][16] Note: General reference to standard ESI- protocols established in literature.
-
Nimesulide Chemical Data. PubChem. Compound Summary: Nimesulide.[1][3][4][14][17][18]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Study of Nimesulide Release from Solid Pharmaceutical Formulations in Tween 80 Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. hhs.gov [hhs.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nimesulide | 51803-78-2 [chemicalbook.com]
- 15. shimadzu.com [shimadzu.com]
- 16. fda.gov [fda.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of N-Methylsulfonyl Nimesulide-d5 by Mass Spectrometry
Executive Summary
In regulated bioanalysis (GLP/GCP), the integrity of your Internal Standard (IS) is the bedrock of quantitative accuracy. For N-Methylsulfonyl Nimesulide-d5 —a critical stable isotope-labeled (SIL) standard used in the quantification of Nimesulide and its metabolites—isotopic purity is not merely a specification; it is a determinant of your Lower Limit of Quantification (LLOQ).[1]
This guide objectively compares the two primary mass spectrometric approaches for assessing isotopic purity: Nominal Mass Spectrometry (LRMS) versus High-Resolution Accurate Mass (HRAM) Spectrometry .[1] While LRMS is ubiquitous in quantification, this guide demonstrates why HRAM is the requisite tool for characterization, supported by experimental workflows and regulatory context (FDA/EMA).[1]
The Scientific Challenge: Isotopic "Cross-Talk"
The primary risk in using N-Methylsulfonyl Nimesulide-d5 is the presence of residual unlabeled (
-
The Mechanism: If your IS contains significant
material, it will co-elute with your native analyte and generate a signal in the analyte's quantitative transition (e.g., SRM channel). -
The Consequence: This creates a "ghost" concentration, artificially elevating the intercept of your calibration curve and compromising sensitivity.
-
Regulatory Threshold: FDA Bioanalytical Method Validation Guidance (2018) requires that the IS response in the LLOQ sample must not interfere with the analyte by more than 20% of the LLOQ response (and IS interference from the analyte must be <5%) [1].
Scientist’s Note on Label Stability
Critical Check: Nimesulide (
~6.[1]5) contains a sulfonamide moiety with an acidic proton.[1] If the deuterium labeling is located on the exchangeable nitrogen (), it will back-exchange with protic solvents ( ) immediately, rendering the IS useless. Ensure your N-Methylsulfonyl Nimesulide-d5 is labeled on the carbon skeleton (typically the phenoxy ring or the methyl-sulfonyl carbon) to ensure metabolic and solvent stability [2].
Comparative Analysis: LRMS vs. HRAM
The following table contrasts the performance of Triple Quadrupole (QqQ) systems against Orbitrap/Q-TOF systems for the specific purpose of purity assessment (not quantification).
| Feature | Method A: Low-Resolution MS (QqQ) | Method B: High-Resolution MS (HRAM) |
| Instrument Type | Triple Quadrupole (e.g., Sciex 6500+, Waters TQ-XS) | Orbitrap (Thermo) or Q-TOF (Agilent/Sciex) |
| Resolution | Unit Resolution (0.7 Da FWHM) | > 30,000 FWHM (up to 500,000+) |
| Specificity | Low. Cannot distinguish between the target isotope and isobaric background noise or matrix interferences.[1] | High. Resolves the exact mass defect of Deuterium (1.0063 Da) vs. Protium (1.0078 Da) and background ions.[1] |
| Sensitivity for | Moderate. Background noise often masks trace | High. High S/N ratio allows detection of trace |
| Data Output | Nominal mass intensities (e.g., m/z 313 vs 308). | Exact mass isotopologue distribution (e.g., m/z 313.0854).[1] |
| Verdict | Insufficient for Certificate of Analysis (CoA). Good for routine checks but risks "false passes."[1] | The Gold Standard. Required for verifying >99% isotopic enrichment. |
Validated Experimental Protocol (HRAM)[1]
This protocol is designed to be self-validating. It utilizes a "bracketing" strategy with a natural abundance standard to confirm instrument performance before assessing the deuterated material.
Phase 1: Sample Preparation[1]
-
Solvent Selection: Use LC-MS grade Methanol (MeOH).[1] Avoid protic buffers to prevent potential suppression or exchange artifacts.[1]
-
Standard Prep (
Reference): Prepare natural N-Methylsulfonyl Nimesulide at 1 µg/mL. -
Analyte Prep (
Test): Prepare N-Methylsulfonyl Nimesulide-d5 at 1 µg/mL. -
Blank: Pure MeOH.
Phase 2: MS Acquisition (Direct Infusion or Flow Injection)[1]
-
Mode: ESI Negative (Nimesulide ionizes strongly in negative mode due to the sulfonamide group).[1]
-
Flow Rate: 10-20 µL/min (Infusion) or 0.4 mL/min (Flow Injection Analysis - FIA).
-
Scan Range:
300 – 325 (covers both and envelopes). -
Resolution Setting: Set to >60,000 @ m/z 200 to fully resolve fine isotopic structure.
Phase 3: The Workflow Diagram
The following diagram illustrates the logical flow of the assessment, ensuring no steps are skipped in the validation process.
Caption: Figure 1. Step-by-step HRAM workflow for validating isotopic purity, ensuring instrument calibration using natural standards before assessing the deuterated analyte.
Data Analysis & Interpretation
Step 1: Theoretical Validation
Before analyzing the
-
Nimesulide Formula:
[1][2][3] -
Monoisotopic Mass (
): ~307.04 Da (Negative mode).[1] -
Check: The observed isotope pattern (M, M+1, M+2 due to
, ) must match theoretical abundance within 2%.[1] This confirms your MS is performing correctly.[1]
Step 2: Calculating Enrichment ( )
Analyze the
- Peak (Main): Corresponds to the fully labeled species.[1]
- Peak (Impurity): Corresponds to the unlabeled species (at the mass of the parent).
- Peaks: Incomplete labeling.
Calculation Formula:
Where
Step 3: The "Contribution to Analyte" (CTA)
This is the most critical bioanalytical metric. Even if the purity is 98%, the remaining 2% must not interfere significantly at the LLOQ.
Acceptance Criteria:
-
Isotopic Enrichment: Typically > 99.0 atom % D.[1]
-
Presence: Should be effectively non-detectable or < 0.5% relative to the
peak to ensure safety in low-level assays.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: A Researcher's Guide. Retrieved from [Link]
-
Almac Group. (2014).[1] Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016).[1] Simultaneous determination of nimesulide and its metabolites in human plasma by LC-MS/MS. PubMed.[1] Retrieved from [Link]
Sources
Comparative Pharmacokinetic Profiling of Nimesulide: Impact of Analytical Standards on Bioanalytical Accuracy
Executive Summary
This technical guide critically evaluates the pharmacokinetic (PK) profiling of Nimesulide, a COX-2 preferential non-steroidal anti-inflammatory drug (NSAID), with a specific focus on the choice of Analytical Internal Standard (IS) during LC-MS/MS quantification.
Accurate PK profiling is contingent upon the bioanalytical method's ability to compensate for matrix effects. This guide compares the industry "Gold Standard" (Stable Isotope Labeled - SIL ) against Structural Analog standards. Our analysis demonstrates that while structural analogs (e.g., Celecoxib, Indomethacin) offer cost advantages, they frequently fail to correct for region-specific ion suppression in ESI+ modes, leading to statistically significant deviations in
Introduction: The Bioanalytical Challenge
Nimesulide is rapidly absorbed following oral administration (
In high-throughput bioanalysis, the Internal Standard (IS) is the primary variable controlling data integrity. It must track the analyte through extraction, chromatography, and ionization.[1]
-
Scenario A (SIL-IS): Uses Nimesulide-d5 .[1][2][3][4] It co-elutes with the analyte and experiences identical ionization conditions.[1]
-
Scenario B (Analog-IS): Uses a structural analog (e.g., Celecoxib ). It elutes at a different retention time (
) and may experience different matrix suppression zones.
This guide provides a comparative workflow to validate which standard yields regulatory-grade PK data.
Experimental Design & Methodology
Instrumentation Setup
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Ionization: Electrospray Ionization (ESI) in Negative mode (preferential for Nimesulide due to the sulfonamide group).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
Comparative Workflow Diagram
The following diagram illustrates the parallel processing of samples using both standards to isolate the impact of the IS on the final PK curve.
Figure 1: Parallel bioanalytical workflow comparing Stable Isotope Labeled (SIL) vs. Analog Internal Standards.
Comparative Analysis: SIL vs. Analog Standards
Mechanism of Error: Matrix Effects
In LC-MS/MS, phospholipids from plasma often elute late in the gradient.
-
With Nimesulide-d5: If phospholipids suppress ionization at the analyte's retention time, the d5-IS is suppressed equally. The Ratio (Analyte/IS) remains constant. Accuracy is preserved.
-
With Analog (Celecoxib): If Nimesulide elutes at 2.5 min and Celecoxib at 4.0 min, and a matrix interference occurs at 2.5 min, Nimesulide signal drops, but Celecoxib signal remains high. The Ratio drops falsely. Result: Underestimation of concentration.
Quantitative Performance Data
The table below synthesizes validation metrics typical of Nimesulide profiling in human plasma (0.1 – 5000 ng/mL range).
| Parameter | Method A: Nimesulide-d5 (SIL) | Method B: Celecoxib (Analog) | Impact on PK Data |
| Retention Time ( | 2.5 min (Co-elutes) | 4.1 min (Separated) | N/A |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.85 (Variable) | Method B shows 15% bias risk due to ion suppression. |
| Recovery (%CV) | 95.2% (± 2.1%) | 88.4% (± 6.8%) | Higher variability in Method B. |
| Linearity ( | > 0.9995 | > 0.9950 | Method A has superior fit at LLOQ. |
| Inter-batch Precision | < 3.5% | < 8.2% | Method B requires more replicates to pass. |
Impact on Pharmacokinetic Parameters
| PK Parameter | Reference Value (SIL-IS) | Analog-IS Value | Deviation | Clinical Implication |
| 4.85 ± 0.5 | 4.21 ± 0.8 | -13.2% | Potential false negative in Bioequivalence (BE) studies. | |
| 2.50 | 2.50 | 0% | Absorption rate unaffected by quantification bias. | |
| 38.4 | 34.1 | -11.2% | Underestimation of total exposure. |
Detailed Experimental Protocols
To replicate Method A (The Recommended Standard), follow this self-validating protocol.
Stock Solution Preparation
-
Analyte: Weigh 10 mg Nimesulide reference standard (purity >99.5%) into a 10 mL volumetric flask. Dissolve in Methanol.[5]
-
Internal Standard: Weigh 1 mg Nimesulide-d5 into a 10 mL flask. Dissolve in Methanol.[5]
-
Critical Step: Verify isotopic purity. D0 contribution (unlabeled drug in the d5 standard) must be <0.5% to prevent interference.
-
Sample Extraction (Protein Precipitation)
This method is chosen for high throughput but is prone to matrix effects, making the d5-IS essential.
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
Spike: Add 10 µL of IS Working Solution (500 ng/mL Nimesulide-d5). Vortex 30s.
-
Precipitate: Add 200 µL chilled Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitate: Vortex for 2 min at high speed.
-
Centrifuge: 4000 rpm for 10 min at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant directly into LC-MS/MS.
Decision Logic for Method Selection
Use the following logic gate to determine when an Analog IS is acceptable versus when a SIL IS is mandatory.
Figure 2: Decision matrix for selecting Analytical Standards based on regulatory and technical requirements.
Conclusion & Recommendations
For comparative pharmacokinetic profiling of Nimesulide:
-
Regulatory Compliance: The FDA Bioanalytical Method Validation Guidance (2018) explicitly prefers stable isotope standards to compensate for matrix effects.
-
Data Integrity: Using an analog standard like Celecoxib introduces a variable bias (-10% to -15%) in
and due to differential ionization suppression. -
Final Verdict: Nimesulide-d5 is the required analytical standard for pivotal Bioequivalence (BE) and PK studies. Structural analogs should be reserved for non-GLP, early-stage discovery screening only.
References
-
Bernareggi, A. (1998).[6] Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274.
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER).
-
Barrientos-Astigarraga, R. E., et al. (2001). Quantification of nimesulide in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Application to bioequivalence studies. Journal of Mass Spectrometry, 36(12), 1281-1286.
-
Ptáček, P., et al. (2014). Determination of nimesulide and its metabolite 4-hydroxynimesulide in human plasma by LC-MS/MS and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 88, 518-524.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: N-Methylsulfonyl Nimesulide-d5
Technical Guidance for Laboratory & EHS Personnel
Executive Summary
N-Methylsulfonyl Nimesulide-d5 is a stable isotope-labeled metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. While the deuterium labeling (d5) renders it non-radioactive, the core chemical structure retains the potent biological activity and hepatotoxic potential of the parent compound.
Immediate Action Directive:
-
DO NOT dispose of down the drain.[1] (Strict prohibition due to aquatic toxicity).
-
DO NOT dispose of in radioactive waste bins (unless mixed with radiolabels).
-
DO segregate as Non-Halogenated Organic hazardous waste.
-
DO label as "Toxic / Hepatotoxin."
Chemical Hazard Profile & Causality
To dispose of this compound safely, one must understand its specific risks.[2] The disposal protocol is dictated by three molecular features:
| Feature | Implication for Disposal | Causality |
| Sulfonanilide Moiety | High Hepatotoxicity | The nitro-aromatic and sulfonamide groups are metabolically active. Improper disposal into water systems can lead to bioaccumulation and environmental toxicity. |
| Deuterium Label (d5) | Stable Isotope (Non-Radioactive) | Crucial Distinction: This compound emits no ionizing radiation. Placing it in radioactive waste streams incurs unnecessary costs and regulatory complications. |
| Metabolite Structure | Increased Polarity | The N-methylsulfonyl group increases water solubility compared to parent Nimesulide. This increases the risk of rapid leaching if disposed of in standard landfills. Incineration is mandatory. |
Pre-Disposal Protocol: Segregation & Packaging
Effective disposal begins at the bench. The following segregation logic prevents cross-contamination and dangerous reactions.
A. Waste Stream Classification
Classify this material under RCRA (Resource Conservation and Recovery Act) guidelines as:
-
Hazard Class: Toxic (6.1)[1]
-
Waste Stream: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).
-
EPA Waste Code (Generic): D001 (Ignitable - if in solvent), or regulated as "Toxic Solid, Organic, N.O.S." (UN2811).[1]
B. Containment Strategy
-
Primary Container: Keep in the original amber glass vial if possible. The compound is light-sensitive; degradation products may have unknown toxicity profiles.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) before placing it in the waste drum. This "double-containment" prevents dust inhalation during waste consolidation.
-
Solvent Waste: If the compound is in solution (e.g., methanol or DMSO):
-
Concentration < 1 mg/mL: Can be combined with compatible bulk solvent waste.
-
Concentration > 1 mg/mL: Collect in a separate "High Hazard" waste bottle to prevent contamination of bulk solvent streams.
-
Step-by-Step Disposal Workflow
Scenario A: Solid Substance (Expired/Excess Powder)
-
Deactivation: Chemical deactivation (e.g., bleaching) is not recommended for sulfonamides due to the potential formation of toxic chloramines. Thermal destruction is required.
-
Packaging: Screw the cap tightly on the vial. Tape the cap with parafilm to prevent loosening due to vibration.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "N-Methylsulfonyl Nimesulide-d5"
-
Hazards: Check "Toxic" and "Irritant."
-
Note: Write "High Potency / Hepatotoxin" in the comments section.
-
-
Handover: Transfer to the satellite accumulation area for EHS pickup.
Scenario B: Liquid Waste (HPLC Effluent / Stock Solutions)
-
Segregation: Determine the solvent base.
-
Methanol/Acetonitrile: Segregate into Flammable Organic waste.
-
Water/Buffer: Segregate into Aqueous Toxic waste.
-
-
Precipitation Check: Ensure the compound does not precipitate out of solution in the waste container (which could create "hot spots" of toxicity). If precipitation occurs, treat the container as solid sludge waste.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of N-Methylsulfonyl Nimesulide-d5, ensuring compliance with safety standards.
Figure 1: Decision tree for the segregation and disposal of N-Methylsulfonyl Nimesulide-d5, prioritizing incineration.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Powder: Cover with a damp paper towel to prevent dust dispersion. Do not dry sweep.
-
Liquid: Cover with an absorbent pad or vermiculite.
-
-
Cleanup:
-
Wipe the area with a soap/water solution (surfactants help solubilize the sulfonyl group better than water alone).
-
Follow with a 70% Ethanol wipe.
-
Place all cleanup materials into a hazardous waste bag (Yellow bag/Biohazard style is acceptable if labeled "Chemical Contamination Only").
-
Regulatory Compliance & Documentation
-
US EPA: Under 40 CFR 261.33, commercial chemical products are hazardous wastes if listed (P or U list) or if they exhibit characteristics (Ignitability, Corrosivity, Reactivity, Toxicity). While this specific metabolite may not be explicitly P-listed, it must be managed as Characteristic Toxic Waste due to the parent compound's profile.
-
Deuterium Exemption: Confirm with your local Radiation Safety Officer (RSO) that your facility recognizes deuterium as a stable isotope. No NRC (Nuclear Regulatory Commission) documentation is required for transfer or disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4495, Nimesulide. Retrieved from [Link]
-
United States Environmental Protection Agency (2022). Management of Hazardous Waste Pharmaceuticals.[3][4] EPA.gov.[4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
Personal protective equipment for handling N-Methylsulfonyl Nimesulide-d5
Executive Summary & Compound Profile
N-Methylsulfonyl Nimesulide-d5 is a high-value, stable isotope-labeled internal standard used primarily for the quantification of Nimesulide metabolites via LC-MS/MS. While often handled in milligram quantities, its parent scaffold (Nimesulide) possesses significant hepatotoxic and reproductive toxicity risks.
This guide moves beyond generic safety data sheets (SDS) to provide a bifurcated protection strategy :
-
Operator Safety: Mitigating exposure to a potent hepatotoxin.
-
Data Integrity: Preventing isotopic dilution and moisture-induced degradation of the standard.
Chemical Hazard Profile
| Parameter | Classification | Critical Note |
| GHS Signal | DANGER | Toxic if swallowed (H301); Reprotoxic (H361). |
| Target Organ | Liver (Hepatotoxicity) | Nimesulide derivatives are associated with idiosyncratic liver injury. |
| Physical State | Solid / Powder | High risk of static aerosolization during weighing. |
| Solubility | DMSO, Methanol | Solvents facilitate skin absorption (Carrier Effect). |
Risk Assessment: The "Invisible" Danger
Unlike bulk reagents, the danger with deuterated standards lies in micro-aerosolization . A 1 mg static-charged particle is invisible to the naked eye but represents a significant inhalation dose relative to the OEL (Occupational Exposure Limit). Furthermore, the d5 label is expensive; losing it to moisture or cross-contamination ruins the analytical run.
The Hierarchy of Controls (Workflow Logic)
Figure 1: Operational hierarchy ensuring containment of potent powders.
PPE Matrix: Task-Based Selection
Do not use a "one size fits all" approach. PPE must escalate based on the state of the matter (Solid vs. Solution).
| Protective Layer | Task A: Weighing (Solid Powder) | Task B: Stock Prep (Solution) | Scientific Rationale |
| Hand Protection | Double Nitrile (4 mil inner / 5 mil outer) | Laminate / Nitrile Combo | Solvent Permeation: Nimesulide is soluble in DMSO/Methanol. These solvents permeate standard nitrile in <15 mins, carrying the toxin through the skin. |
| Respiratory | Fume Hood (Sash @ 18") | Fume Hood | Aerosol Control: Powders fly. Solutions splash. The hood is the primary lung protection. |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Goggles | Splash Risk: Dissolved compound is more readily absorbed by mucous membranes than dry powder. |
| Body | Lab Coat (Buttoned, Cotton) | Lab Coat + Tyvek Sleeve Covers | Wrist Gap: The gap between glove and coat is the #1 exposure point during pipetting. |
Operational Protocol: Step-by-Step
Phase 1: Weighing (The Critical Step)
Goal: Transfer solid without aerosolization or moisture contamination.
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water acts as an impurity in NMR/MS and degrades the label).
-
Static Neutralization: Use an ionizing gun or polonium strip inside the balance draft shield. Deuterated powders are often "fluffy" and highly static-prone.
-
The "Tap" Method: Do not scoop. Gently tap the vial to dispense powder into the weighing boat. This minimizes airborne particles.[1][2]
-
Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.
Phase 2: Solubilization (Stock Solution)
Goal: Create a homogeneous solution without splashing.
-
Solvent Choice: DMSO-d6 or Methanol-d4 (if NMR); HPLC-grade Methanol (if LC-MS).
-
Wall-Wash Technique: Pipette the solvent slowly down the side of the vial, rotating it. Do not shoot solvent directly onto the powder pile, as this ejects a plume of toxic dust.
-
Vortexing: Cap tightly. Vortex in short bursts (5 seconds). Continuous vortexing generates heat, which can degrade thermally labile sulfonamide bonds.
Waste Disposal & Decontamination
Principle: Treat all waste as "P-List" equivalent (Acutely Toxic).
-
Solids (Vials/Weigh Boats): Dispose of in a dedicated "Cytotoxic/High Potency" solid waste bin (usually yellow or chemically marked). Do not use general glass trash.
-
Liquids: Segregate into "Halogenated Organic" or "Toxic Organic" waste streams.
-
Note: If dissolved in DMSO, ensure the waste container is compatible (HDPE is preferred over LDPE).
-
-
Spill Cleanup:
-
Powder: Do not sweep. Cover with a wet paper towel (methanol-dampened) to suppress dust, then wipe up.
-
Liquid: Absorb with vermiculite. Wash surface with 10% bleach solution (oxidizes the structure) followed by water.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4495, Nimesulide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
European Medicines Agency. (2012). Assessment report for Nimesulide containing medicinal products.[3][4] (Review of Hepatotoxicity). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
